molecular formula C12H12BrN3O2 B1498051 ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate CAS No. 1019009-68-7

ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1498051
CAS No.: 1019009-68-7
M. Wt: 310.15 g/mol
InChI Key: VHRXOCZHFUSLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H12BrN3O2 and its molecular weight is 310.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-amino-1-(2-bromophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRXOCZHFUSLBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656155
Record name Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019009-68-7
Record name Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate, a substituted pyrazole of significant interest in medicinal chemistry and materials science. As direct spectral data for this specific molecule is not extensively published, this document serves as an expert guide to predicting, acquiring, and interpreting its ¹³C NMR spectrum. We will delve into the theoretical underpinnings of chemical shifts as influenced by the unique electronic environment of the pyrazole core and its substituents. Furthermore, this guide details advanced NMR techniques, including Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional (2D) correlation spectroscopy, which are essential for the unambiguous assignment of all carbon signals. A rigorous, field-proven experimental protocol is provided to ensure the acquisition of high-fidelity data, empowering researchers and drug development professionals to confidently elucidate the structure of this and related heterocyclic compounds.

Introduction: The Structural Significance of a Substituted Pyrazole

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently found in molecules exhibiting a wide array of biological activities and pharmacological properties. The precise arrangement of its substituents—an amino group, an ethyl carboxylate, and a 2-bromophenyl ring—around the central pyrazole core dictates its three-dimensional structure and, consequently, its function.

¹³C NMR spectroscopy is an unparalleled tool for confirming the carbon framework of such molecules. Unlike ¹H NMR, which can be complicated by overlapping signals and complex coupling patterns, ¹³C NMR provides a direct map of the carbon skeleton, with each unique carbon atom typically yielding a distinct signal. This guide will walk through the complete analytical process, from theoretical prediction to final structural confirmation.

Theoretical Principles and Predicted ¹³C NMR Spectrum

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is highly sensitive to its local electronic environment. Factors such as hybridization, inductive effects from electronegative atoms, and resonance effects play a crucial role. The structure of our target molecule can be dissected into three key fragments for analysis: the ethyl carboxylate group, the 2-bromophenyl ring, and the substituted pyrazole core.

Predicting Chemical Shifts: An Evidence-Based Approach

Based on extensive literature data for analogous structures, we can predict the approximate chemical shifts for the 12 unique carbon atoms in the molecule.

  • Ethyl Carboxylate Group (C=O, O-CH₂, -CH₃): The carbonyl carbon (C=O) of an ester is highly deshielded due to sp² hybridization and the strong inductive effect of the two oxygen atoms, placing its signal significantly downfield.[1] The methylene carbon (-CH₂) is directly attached to an electronegative oxygen, shifting it downfield, while the terminal methyl (-CH₃) carbon resides in the typical upfield aliphatic region.

  • 2-Bromophenyl Group (C1' to C6'): The chemical shifts of these aromatic carbons are influenced by the pyrazole substituent and the bromine atom. Notably, the carbon directly attached to the bromine (C2') experiences a phenomenon known as the "heavy atom effect." This effect introduces significant diamagnetic shielding, causing an upfield shift that is counterintuitive based on electronegativity alone.[2][3]

  • Pyrazole Ring (C3, C4, C5): The electronic nature of the pyrazole ring is significantly modulated by its substituents. The C4 carbon is bonded to the electron-withdrawing carboxylate group, which will deshield it. Conversely, the C5 carbon is bonded to the electron-donating amino group (-NH₂), which will cause a pronounced upfield (shielding) effect through resonance.[4][5] The C3 carbon's position is also influenced by the overall electronic landscape of the heterocyclic system.

The following table summarizes the predicted chemical shifts and the rationale behind them.

Carbon AtomLabelPredicted δ (ppm)Rationale & Justification
CarbonylC=O~164Typical range for an α,β-unsaturated ester carbonyl.[1] Deshielded by sp² hybridization and adjacent oxygens.
Pyrazole C5C5~150Attached to the electron-donating amino group, but also part of the aromatic system. Data from similar 5-aminopyrazoles suggests this region.[6][7]
Pyrazole C3C3~140Aromatic carbon in the pyrazole ring, influenced by the N1-phenyl group.[5][8]
Phenyl C1'C1'~138Aromatic carbon attached to the pyrazole nitrogen. Its shift is influenced by the heterocyclic ring.
Phenyl C4'C4'~134Aromatic CH, ortho to the bromine atom.
Phenyl C6'C6'~132Aromatic CH, ortho to the pyrazole substituent.
Phenyl C5'C5'~130Aromatic CH, para to the bromine atom.
Phenyl C3'C3'~128Aromatic CH, meta to the bromine and ortho to the pyrazole.
Phenyl C2'C2'~123Ipso-carbon attached to bromine. Shielded due to the "heavy atom effect".[2]
Pyrazole C4C4~95Attached to the electron-withdrawing carboxylate group but also influenced by the adjacent amino group. This position is typically shielded in pyrazoles.[4]
MethyleneO-CH₂~60Aliphatic carbon directly bonded to an electronegative oxygen atom.
Methyl-CH₃~14Standard chemical shift for a terminal methyl group in an ethyl ester.

Workflow for Unambiguous Spectral Assignment

While the predicted values provide a strong starting point, a multi-step experimental approach is required for definitive assignment. This involves a combination of 1D and 2D NMR experiments.

G cluster_prep Step 1: Sample Preparation cluster_1d Step 2: 1D NMR Acquisition cluster_2d Step 3: 2D NMR Acquisition cluster_analysis Step 4: Data Analysis & Assignment prep Prepare concentrated, filtered sample in deuterated solvent (e.g., DMSO-d6) c13 Acquire broadband proton-decoupled ¹³C Spectrum prep->c13 High-quality sample dept Acquire DEPT-90 and DEPT-135 Spectra c13->dept Identify all C signals hsqc Acquire HSQC Spectrum dept->hsqc Determine C-H multiplicity (CH, CH₂, CH₃) hmbc Acquire HMBC Spectrum hsqc->hmbc Assign protonated carbons (¹JCH correlations) analysis Correlate all spectra for unambiguous carbon signal assignment hmbc->analysis Establish long-range (²JCH, ³JCH) correlations

Caption: Workflow for complete ¹³C NMR structural elucidation.

DEPT Spectroscopy: Determining Carbon Multiplicity

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.

  • A standard broadband-decoupled ¹³C spectrum will show all 12 carbon signals.

  • A DEPT-90 spectrum will only show signals for CH carbons. In our molecule, this would correspond to the four CH carbons of the 2-bromophenyl ring (C3', C4', C5', C6').[9][10]

  • A DEPT-135 spectrum displays CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent.[10][11] For our target, the O-CH₂ signal will be negative, while the aromatic CH signals and the terminal -CH₃ signal will be positive.

This combination allows for the immediate classification of 9 of the 12 carbons, leaving only the five quaternary carbons (C=O, C3, C4, C5, C1', C2') to be assigned by other means.

2D NMR: Establishing Connectivity

Two-dimensional NMR experiments provide the definitive connections needed for complete assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[12] It provides a direct and unambiguous link between the ¹H and ¹³C spectra, confirming the assignments made via DEPT.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for assigning quaternary carbons. It reveals correlations between carbons and protons that are two or three bonds apart (²JCH and ³JCH).[12][13] For example, the quaternary carbonyl carbon (C=O) should show a correlation to the protons of the O-CH₂ group. The quaternary pyrazole carbons can be assigned by their correlations to protons on the phenyl ring and the ethyl group.

Caption: Key expected HMBC correlations for assigning quaternary carbons.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

Adherence to a meticulous experimental protocol is critical for obtaining high-quality, reproducible data.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

  • Weighing the Sample: For a standard ¹³C NMR experiment, accurately weigh 50-100 mg of the solid compound.[14] While spectra can be obtained with less material, higher concentrations reduce the required acquisition time.

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for this class of polar, aromatic compounds. Use approximately 0.6-0.7 mL of solvent.[15]

  • Dissolution: Prepare the solution in a small, clean vial. Use gentle vortexing or sonication to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[14]

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[14]

  • Final Volume and Labeling: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[15] Cap the tube securely and label it clearly.

Spectrometer Setup and Data Acquisition

These parameters are typical for a 400 or 500 MHz NMR spectrometer.

  • Instrument Tuning: Insert the sample into the spectrometer. Tune and match the probe for the ¹³C frequency.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.

  • ¹³C Spectrum Acquisition:

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width: Set a spectral width of approximately 220-240 ppm to ensure all signals, especially the downfield carbonyl, are captured.

    • Acquisition Time: Typically ~1.0-1.5 seconds.

    • Relaxation Delay (d1): A delay of 2 seconds is a good starting point to allow for adequate relaxation of the nuclei.

    • Number of Scans: Due to the low natural abundance of ¹³C, a large number of scans is required. Start with 1024 scans and increase as necessary to achieve an adequate signal-to-noise ratio.

  • DEPT and 2D Spectra Acquisition: Utilize the standard DEPT-90, DEPT-135, HSQC, and HMBC pulse programs available in the spectrometer's software library. These experiments may require longer acquisition times, particularly the HMBC, which can take several hours depending on sample concentration.[12]

Conclusion

The structural elucidation of this compound via ¹³C NMR spectroscopy is a systematic process that combines theoretical prediction with a suite of advanced, multi-dimensional experiments. By predicting chemical shifts based on known substituent effects and leveraging the power of DEPT and 2D correlation techniques like HSQC and HMBC, a complete and unambiguous assignment of the carbon framework can be achieved. The detailed experimental protocol provided herein ensures the acquisition of high-quality data, forming a reliable foundation for the structural verification required in modern chemical research and drug development. This comprehensive approach not only validates the identity of the target molecule but also provides a transferrable methodology for the analysis of other complex heterocyclic systems.

References

  • University of California, Riverside. (n.d.). NMR Sample Preparation. UCR Department of Chemistry.
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • BenchChem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
  • Zhang, H., et al. (2007). Structure Elucidation of a Pyrazolo[12][14]pyran Derivative by NMR Spectroscopy. Magnetic Resonance in Chemistry, 45(5), 439-442. Retrieved from

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • Li, Y., et al. (2020). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 25(1), 123.
  • eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Hockstedler, A. N., et al. (2018). ¹³C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry, 56(10), 955-961.
  • University of Calgary. (n.d.). CSD Solution #13. Chem 353 Homepage.
  • University of Regensburg. (n.d.). DEPT 13 C-NMR Spectra.
  • Royal Society of Chemistry. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 13, 12345-12356.
  • Viesser, R. V., et al. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10765-10773.
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
  • Nanalysis Corp. (2015, November 19). DEPT: A tool for 13C peak assignments.

Sources

An In-depth Technical Guide to the Solubility of Ethyl 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyrazole-containing molecules are scaffolds for a wide range of biologically active agents, including anti-inflammatory, antimicrobial, and anticancer drugs[1]. The journey from a promising new chemical entity (NCE) to a viable therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary obstacle.[2][3] Understanding and quantifying the solubility of such compounds in various organic solvents is a cornerstone of pre-formulation studies. This data informs everything from reaction workups and purification strategies to the development of suitable dosage forms.[4][5]

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the implications of solubility for pharmaceutical development.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is governed by fundamental thermodynamic principles. The process is spontaneous when the Gibbs free energy of mixing (ΔG_mix) is negative.

Thermodynamic Principles of Solvation

cluster_gibbs Gibbs Free Energy of Solvation cluster_process Dissolution Process cluster_enthalpy Enthalpy of Solution (ΔH_solv) Gibbs ΔG_solv = ΔH_solv - TΔS_solv A Solute-Solute Interactions (Lattice Energy, ΔH_lattice) Enthalpy ΔH_solv = ΔH_lattice + ΔH_cavity + ΔH_solvation B Solvent-Solvent Interactions (Cavity Formation, ΔH_cavity) C Solute-Solvent Interactions (Solvation, ΔH_solvation)

Caption: Thermodynamic forces governing the dissolution process.

For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[6] This is because the intermolecular forces (dispersion, dipole-dipole, and hydrogen bonds) in the pure solute and pure solvent are comparable to the forces formed in the solution.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[7][8] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space." The principle states that substances with similar HSP values are likely to be miscible.[9] The distance (Ra) between the HSP coordinates of a solute and a solvent in this space can be calculated, and if this distance is within a certain interaction radius (R0) for the solute, dissolution is predicted. This tool is invaluable for systematically screening and selecting appropriate solvents.[8][10]

Experimental Determination of Solubility

While theoretical models provide excellent guidance, empirical determination remains the gold standard for accurate solubility data. The shake-flask method is the most reliable technique for measuring thermodynamic equilibrium solubility.[11][12]

Equilibrium Solubility by the Shake-Flask Method

This method involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached.[13][14] At this point, the solution is saturated, and the concentration of the dissolved solute is measured.

Experimental Workflow

G A Step 1: Sample Preparation Add excess solid to solvent in a sealed vial. B Step 2: Equilibration Agitate at a constant temperature (e.g., 25°C) for a sufficient duration (e.g., 24-48h). A->B C Step 3: Phase Separation Centrifuge to pellet undissolved solid. Filter supernatant through a 0.45µm filter. B->C D Step 4: Quantification Dilute the saturated solution. Analyze by a validated HPLC or UV-Vis method. C->D E Step 5: Calculation Determine concentration against a standard curve. Report solubility in mg/mL or Molarity. D->E

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

  • Preparation: Weigh an excess amount of this compound into a glass vial. Causality: Using an excess of solid is crucial to ensure that the resulting solution is truly saturated at equilibrium.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate for a predetermined time (typically 24 to 48 hours). Trustworthiness: The system's equilibrium must be validated. This is done by taking measurements at multiple time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium has been reached.[13]

  • Phase Separation: Remove the vial and allow it to stand at the same temperature to let any suspended particles settle. Centrifuge the vial to pellet the remaining solid. Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE, 0.45 µm) to remove any fine particulates. Causality: Filtration is a critical step to prevent undissolved solid particles from artificially inflating the measured concentration.

  • Quantification: Prepare a series of dilutions of the filtered, saturated solution. Analyze these dilutions using a validated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy method. A calibration curve constructed from standards of known concentrations must be used for accurate quantification.[6]

  • Data Reporting: Report the solubility as mg/mL or mol/L at the specified temperature.

Solubility Data & Analysis

Specific, publicly available solubility data for this compound is limited. However, based on the known solubility of structurally similar pyrazole derivatives, a representative solubility profile can be projected. A related compound, Ethyl 5-amino-1-(2-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate, is known to be soluble in dimethyl sulfoxide (DMSO), dichloromethane, and ethanol.[15] Generally, pyrazoles exhibit better solubility in polar organic solvents.[1][16]

Illustrative Solubility Data Table

(Note: The following data is illustrative and intended for educational purposes to demonstrate how solubility data is presented and analyzed. It is based on the general characteristics of pyrazole derivatives.)

SolventSolvent ClassPolarity IndexEstimated Solubility at 25°C (mg/mL)
HexaneNon-polar0.1< 0.1
TolueneNon-polar2.4< 1
Dichloromethane (DCM)Aprotic3.1~20-50
Ethyl AcetateAprotic4.4~10-30
AcetoneAprotic5.1> 50
EthanolProtic5.2> 100
MethanolProtic6.6> 100
Dimethyl Sulfoxide (DMSO)Aprotic7.2> 200

Analysis of Results:

The illustrative data aligns with the "like dissolves like" principle. The compound, possessing a polar pyrazole ring, an amino group, and a carboxylate ester, is expected to have low solubility in non-polar solvents like hexane and toluene. Its solubility increases significantly in polar aprotic solvents (DCM, Acetone, DMSO) and polar protic solvents (Ethanol, Methanol). The amino group and ester moiety can participate in hydrogen bonding with protic solvents, explaining the high solubility in alcohols. DMSO, with its high polarity and ability to act as a strong hydrogen bond acceptor, is often an excellent solvent for such compounds.

Practical Considerations in Drug Development

Solubility is not an isolated parameter; it is a critical determinant of a drug's ultimate clinical success.[4][17]

Impact of Solubility on Bioavailability

For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption and, therefore, bioavailability.[18] A drug with poor aqueous solubility will have a low dissolution rate, which often becomes the rate-limiting step for absorption, leading to inadequate and variable therapeutic effects.[2][3] This relationship is a cornerstone of the Biopharmaceutics Classification System (BCS), where compounds with low solubility and high permeability (BCS Class II) present significant formulation challenges.[2]

Relationship between Solubility and Bioavailability

G A Solid Drug in Dosage Form B Dissolution (Rate depends on Solubility) A->B C Drug in Solution at Absorption Site B->C D Absorption (Across GI membrane) C->D E Drug in Systemic Circulation (Bioavailability) D->E

Caption: The sequential process from drug dissolution to systemic absorption.

Formulation Strategies

When a promising compound exhibits poor aqueous solubility, formulation scientists employ various strategies to enhance it. Knowledge of solubility in organic solvents is key to enabling these techniques:

  • Nanosuspensions: Reducing particle size to the nanoscale increases the surface area, thereby enhancing the dissolution rate.[19]

  • Amorphous Solid Dispersions (ASDs): The drug is molecularly dispersed in a polymer matrix. This high-energy amorphous form has a higher apparent solubility than the stable crystalline form. Organic solvents are used in the spray-drying process to create ASDs.

  • Co-solvents and Lipid-Based Formulations: Systems that can solubilize the drug before administration can bypass the dissolution step in the GI tract.

Conclusion

A thorough understanding of the solubility of this compound in a range of organic solvents is fundamental to its successful development. While specific quantitative data for this molecule requires empirical determination via robust methods like the shake-flask technique, its structural features strongly suggest poor aqueous solubility and good solubility in polar organic solvents. This guide has outlined the essential theoretical principles, a validated experimental protocol, and the critical link between solubility and bioavailability. This knowledge empowers researchers to make informed decisions during synthesis, purification, and formulation, ultimately paving the way for the development of effective and reliable therapeutics.

References

  • Pyrazole - Solubility of Things.Solubility of Things.
  • Drug Solubility: Importance and Enhancement Techniques.
  • How does solubility affect oral bioavailability?
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).Enamine.
  • The Importance of Solubility for New Drug Molecules.MDPI.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility).Protocols.io.
  • Hansen solubility parameter.Wikipedia.
  • 4 Factors Affecting Solubility of Drugs.Ascendia Pharmaceutical Solutions.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O.Rheolution.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Shake Flask Method Summary.BioAssay Systems.
  • Overcoming poor solubility of pyrazole deriv
  • Overcoming Solubility Challenges in Pharmaceutical Formul
  • General Experimental Protocol for Determining Solubility.Benchchem.
  • Experimental and Computational Methods Pertaining to Drug Solubility.Semantic Scholar.
  • Hansen Solubility Parameters.hansen-solubility.com.
  • Experimental and Computational Methods Pertaining to Drug Solubility.
  • 4-methylpyrazole | Solubility of Things.Solubility of Things.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Hansen Solubility Parameters (HSP): 1—Introduction.
  • Ethyl 5-amino-1-(2-bromophenyl)
  • Solubility determination of compounds of pharmaceutical interest.
  • Hansen solubility parameter – Knowledge and References.Taylor & Francis Online.
  • Hansen Solubility Parameters 2000.pdf.Kinam Park, Purdue University.
  • SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.RSC Medicinal Chemistry.
  • ETHYL 5-AMINO-1-(4-METHYLPHENYL)
  • Ethyl 5-amino-1H-pyrazole-4-carboxyl
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).Oriental Journal of Chemistry.
  • MSDS of ethyl 5-amino-1-(3-fluorophenyl)

Sources

A Technical Guide to the Biological Activities of Substituted Aminopyrazoles: From Scaffold to Selective Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its functionalization with an amino group gives rise to aminopyrazoles (APs), a versatile and advantageous framework for designing ligands that interact with a wide array of biological targets. This guide provides an in-depth exploration of the diverse biological activities of substituted aminopyrazoles, moving beyond a simple catalog of effects to dissect the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will delve into their roles as kinase inhibitors, anti-inflammatory agents, antimicrobial compounds, and allosteric modulators, providing researchers and drug development professionals with a comprehensive technical resource grounded in authoritative research.

The Aminopyrazole Core: A Privileged Scaffold in Drug Discovery

The pyrazole ring's unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor and its tautomeric nature, make it an ideal foundation for drug design. The addition of an amino group at the 3, 4, or 5-position significantly enhances its utility, providing a key interaction point for engaging with biological targets. This scaffold is not merely a theoretical construct; it is the core of numerous clinically approved drugs and late-stage clinical candidates, validating its pharmacological importance.

Notable examples include:

  • Celecoxib (Celebrex®): A diaryl-substituted pyrazole and selective COX-2 inhibitor used as an anti-inflammatory drug.

  • Pirtobrutinib: A 5-aminopyrazole-based reversible Bruton's tyrosine kinase (BTK) inhibitor for treating mantle cell lymphoma.

  • AT7519: A 4-aminopyrazole derivative that acts as a potent inhibitor of several cyclin-dependent kinases (CDKs) and has been evaluated in clinical trials for cancer therapy.

The success of these compounds underscores the therapeutic potential of the aminopyrazole core and drives continued exploration of its derivatives.

Kinase Inhibition: Targeting the ATP-Binding Pocket

One of the most significant applications of substituted aminopyrazoles is in the development of protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Aminopyrazoles have proven to be exceptional scaffolds for targeting the highly conserved ATP-binding site of these enzymes.

Mechanism of Action: Hinge-Binding and Beyond

The efficacy of aminopyrazole-based kinase inhibitors often stems from their ability to form specific, stabilizing interactions within the ATP-binding cleft. A common and critical binding motif involves the formation of a triad of hydrogen bonds between the aminopyrazole core and the kinase "hinge" region, which connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Aminopyrazole Inhibitor hinge Hinge Region Residue (e.g., Cys, Leu) pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue p_loop P-Loop aminopyrazole Aminopyrazole Core aminopyrazole->hinge H-Bond Triad r1 R1 Substituent r1->p_loop Potential Interaction (e.g., Covalent Bond) r2 R2 Substituent (Targets Pocket) r2->pocket Hydrophobic Interaction

Caption: Kinase hinge-binding mechanism of an aminopyrazole inhibitor.

Substituents on the pyrazole ring are then strategically designed to extend into adjacent hydrophobic pockets to enhance potency and, critically, to achieve selectivity against other kinases in the human kinome. For example, some derivatives are designed to covalently target cysteine residues on the P-loop of the kinase, leading to irreversible inhibition and high potency against both wild-type and mutant enzymes.

Key Kinase Targets and Structure-Activity Relationships (SAR)

Aminopyrazole derivatives have been developed to inhibit a wide range of kinases.

  • Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation, CDKs are major targets in oncology. SAR studies show that substituents at the R¹ and R² positions (see diagram above) can be modified to achieve high selectivity for specific CDKs, such as CDK2 and CDK5, over others.

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling drives various tumors. Aminopyrazole-based inhibitors have been developed that show excellent activity against wild-type FGFRs and, importantly, against "gatekeeper" mutants that confer resistance to other inhibitors.

  • p38 MAP Kinase: This kinase is a key regulator of pro-inflammatory cytokine production, making it a target for inflammatory diseases. 5-Aminopyrazoles, in particular, have been extensively studied as p38 inhibitors.

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are linked to Parkinson's disease. Aminopyrazoles have been used as bioisosteres for aniline motifs in LRRK2 inhibitors, resulting in compounds with improved solubility and brain penetration.

Table 1: Representative Aminopyrazole-Based Kinase Inhibitors

Compound Target Kinase(s) IC50 Key Feature Reference
AT7519 CDKs (pan-CDK) 88 nM (CDK14) Clinically evaluated pan-CDK inhibitor.
Compound 6 FGFR2 (WT & V564F) <1 nM (cellular) Potent against wild-type and gatekeeper mutants.
Compound 24 CDK2 / CDK5 Not specified (lead) High selectivity for CDK2/5 over a panel of kinases.

| Compound 18 | LRRK2 | Not specified (lead) | Brain-penetrant, improved solubility. | |

Anti-Inflammatory Activity: Selective COX-2 Inhibition

Chronic inflammation underlies numerous pathologies, and the cyclooxygenase (COX) enzymes are central to this process. While non-selective NSAIDs inhibit both COX-1 and COX-2, this can lead to significant gastrointestinal side effects. The development of selective COX-2 inhibitors was a major therapeutic advance, and the pyrazole scaffold, exemplified by celecoxib, is at the forefront of this class.

Mechanism of Selective COX-2 Inhibition

The selectivity of diaryl-substituted pyrazoles like celecoxib for COX-2 over COX-1 is a classic example of structure-based drug design. The active site of COX-2 contains a larger, more accommodating hydrophobic side pocket compared to COX-1. The specific substitution pattern on the pyrazole core allows the molecule to fit into and occupy this side pocket in COX-2, an interaction that is sterically hindered in the smaller COX-1 active site. This differential binding accounts for the observed selectivity, leading to a reduction in inflammation with a lower risk of gastrointestinal complications.

Many newer pyrazole-pyridazine hybrids have been designed to enhance this selectivity, showing potent inhibition of COX-2 while having minimal effect on COX-1. These compounds have also been shown to reduce the production of downstream inflammatory mediators like prostaglandin E2 (PGE2) and pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound Class Target(s) In Vitro Activity (IC50) In Vivo Effect Reference
Celecoxib COX-2 0.04 µM (COX-2) vs 15 µM (COX-1) Reduces pain and inflammation.
Pyrazole-Thiazole Hybrid COX-2 / 5-LOX 0.03 µM (COX-2) / 0.12 µM (5-LOX) Reduced edema by 75%.

| Trimethoxy Pyrazole-Pyridazine | COX-2 | 1.15 µM | Not specified | |

Antimicrobial and Antioxidant Properties

Beyond cancer and inflammation, substituted aminopyrazoles possess a broad spectrum of other biological activities, including antimicrobial and antioxidant effects.

  • Antimicrobial Activity: Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines derived from 5-aminopyrazoles, have demonstrated significant antibacterial and antifungal properties. Some derivatives have shown potency against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) superior to standard antibiotics like ampicillin in certain strains. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cellular processes.

  • Antioxidant Activity: Oxidative stress from reactive oxygen species (ROS) is implicated in numerous diseases. Certain 5-aminopyrazole derivatives have been shown to be effective radical scavengers in chemical assays (e.g., DPPH assay) and can inhibit ROS production in cellular systems like human platelets. This activity is often linked to the substitution pattern on the aromatic rings attached to the pyrazole core.

Table 3: Antimicrobial Activity of Representative Aminopyrazole Derivatives

Compound Class Test Organism MIC (µg/mL) Reference
Imidazo[1,2-b]pyrazole derivative 22 Escherichia coli 0.03
Imidazo[1,2-b]pyrazole derivative 22 Pseudomonas aeruginosa 0.49
5-Aminopyrazole derivative 26 Staphylococcus aureus Not specified (15 mm zone)

| Pyrano[2,3-c] pyrazole 5c | Klebsiella pneumoniae | 6.25 | |

Experimental Protocols for Biological Evaluation

The trustworthiness of claims regarding biological activity rests on robust and well-validated experimental protocols. Below are methodologies central to the evaluation of substituted aminopyrazoles.

General Workflow for Discovery and Evaluation

The process of identifying and characterizing bioactive aminopyrazoles typically follows a structured funnel approach, designed to efficiently screen large numbers of compounds and select the most promising candidates for further development.

G synthesis Library Synthesis & Compound Design primary Primary Screening (e.g., High-Throughput Cell Viability, Enzyme Inhibition @ 10 µM) synthesis->primary Diverse Compound Library dose_response Dose-Response & IC50 Determination (Hit Confirmation) primary->dose_response Initial 'Hits' secondary Secondary / Mechanistic Assays (e.g., Kinase Selectivity Panel, Cytokine Profiling, MIC Testing) dose_response->secondary Confirmed 'Hits' lead_opt Lead Optimization (SAR-guided chemical modification) secondary->lead_opt Structure-Activity Relationship (SAR) Data in_vivo In Vivo Models (e.g., Xenograft, Paw Edema) secondary->in_vivo Promising 'Leads' lead_opt->secondary New Analogs preclinical Preclinical Development (ADME/Tox, PK/PD) in_vivo->preclinical Efficacious Candidates

Methodological & Application

The Versatile Scaffold: Ethyl 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its importance in the development of novel therapeutics.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] This guide focuses on a particularly valuable building block: ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate . The strategic placement of the amino, ester, and especially the ortho-bromophenyl substituents provides a trifecta of functionalities, enabling extensive chemical modifications and the exploration of diverse chemical spaces.

The 5-amino group serves as a key hydrogen bond donor and a nucleophilic center for further derivatization. The ethyl carboxylate at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many kinase inhibitors.[4] Crucially, the 2-bromophenyl group at the N1 position is a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents, making it an ideal starting material for generating large libraries of compounds for drug discovery campaigns.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and potential applications of this compound, with a focus on its use in the discovery of novel protein kinase inhibitors.

Synthesis of the Core Scaffold

The synthesis of ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates is typically achieved through a well-established condensation reaction between an arylhydrazine and a suitably functionalized three-carbon component.[5][6] In the case of our target compound, the reaction involves the condensation of (2-bromophenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for analogous 1-aryl-5-aminopyrazole-4-carboxylates.[6]

Materials:

  • (2-Bromophenyl)hydrazine hydrochloride

  • Ethyl (ethoxymethylene)cyanoacetate

  • Ethanol

  • Triethylamine

  • Ice water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of (2-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.

  • Add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then pour it into ice water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol to afford this compound as a solid.

Causality behind Experimental Choices:

  • The use of triethylamine is to neutralize the hydrochloride salt of the hydrazine, allowing the free base to participate in the nucleophilic attack.

  • Ethanol is a common solvent for this type of condensation as it is polar enough to dissolve the reactants and has a suitable boiling point for the reaction.

  • Precipitation in ice water is an effective method for isolating the product, which is typically a solid with low water solubility.

  • Recrystallization is a standard and effective technique for purifying the final product.

Caption: Synthetic workflow for the preparation of the core pyrazole scaffold.

Strategic Derivatization via Cross-Coupling Reactions

The 2-bromophenyl moiety is the key to unlocking the full potential of this scaffold. It serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at this position, which can significantly impact the biological activity of the resulting molecules.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[7] This reaction is widely used in medicinal chemistry to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol is based on general procedures for Suzuki-Miyaura couplings of aryl bromides.[8]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon source

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings, known for its efficiency with a wide range of substrates.

  • Base: Cesium carbonate is an effective base for activating the boronic acid and facilitating the transmetalation step.[9]

  • Solvent: A mixture of dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures, so an inert atmosphere is crucial to prevent catalyst degradation.

Buchwald-Hartwig Amination: Introduction of Amino Substituents

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction is invaluable for synthesizing arylamines and their derivatives, which are prevalent in many biologically active compounds.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol is adapted from established methods for the amination of aryl bromides.[11]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) (1.4 eq)[11]

  • Toluene or 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon source

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and the base to a reaction vessel.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • Add the this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Causality behind Experimental Choices:

  • Catalyst and Ligand: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl bromides, promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[12]

  • Base: A strong, non-nucleophilic base like NaOtBu or KOtBu is required to deprotonate the amine and facilitate its coordination to the palladium center.[13]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base, so anhydrous solvents and an inert atmosphere are essential.

IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB_MAPK NF-κB & MAPK Pathways TRAF6->NFkB_MAPK Inflammation Inflammatory Cytokine Production NFkB_MAPK->Inflammation Inhibitor Pyrazole-based IRAK4 Inhibitor Inhibitor->IRAK4 Inhibits

Caption: Simplified IRAK4 signaling pathway and the point of intervention.

Targeting FGFR in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a critical role in cell proliferation, differentiation, and survival. Aberrant FGFR signaling, due to mutations, amplifications, or translocations, is a known driver in various cancers. [4]Consequently, FGFR inhibitors have emerged as a promising class of anticancer agents. The 5-amino-1H-pyrazole-4-carboxamide scaffold has been successfully employed to develop potent and selective covalent inhibitors of FGFRs. [4]

Representative Biological Data

The following table summarizes the inhibitory activities of representative pyrazole-based kinase inhibitors, demonstrating the potential of this scaffold in generating potent drug candidates. The data is compiled from literature on structurally related compounds to provide a reference for the expected activity of derivatives synthesized from this compound.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
5-Amino-1H-pyrazole-4-carboxamideFGFR146[4]
5-Amino-1H-pyrazole-4-carboxamideFGFR241[4]
5-Amino-1H-pyrazole-4-carboxamideFGFR399[4]
Pyrazolo[1,5-a]pyrimidineIRAK4110[14]
Pyrazole-based derivativeAurora A160[15]
Pyrazole-based derivativep38 MAP Kinase-[16]

Conclusion

This compound is a highly versatile and valuable building block in medicinal chemistry. Its strategically positioned functional groups allow for a wide range of chemical modifications, particularly through robust and reliable palladium-catalyzed cross-coupling reactions. This enables the rapid generation of diverse compound libraries for screening against various biological targets. The proven success of the pyrazole scaffold in developing potent kinase inhibitors, such as those targeting IRAK4 and FGFR, underscores the significant potential of this starting material in the discovery and development of novel therapeutics for cancer, inflammatory diseases, and other disorders. The protocols and strategies outlined in this guide provide a solid foundation for researchers to harness the full potential of this privileged scaffold in their drug discovery endeavors.

References

  • Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(8), 923-928. Available at: [Link]

  • Goth, C. K., et al. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(15), 6066-6077. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Kim, J., & Lee, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690. Available at: [Link]

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(21), 4843-4848. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • precisionFDA. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]

  • ChemBK. (2024). Ethyl 5-amino-1-(2-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268-272. Available at: [Link]

  • Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Saudi Pharmaceutical Journal, 20(4), 341-348. Available at: [Link]

  • Sharma, P., et al. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 27(19), 6537. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. Available at: [Link]

  • The Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry. Available at: [Link]

  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Google Patents. (1997). US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • LookChem. (n.d.). ethyl 1h-pyrazole-4-carboxylate suppliers USA. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]

  • Google Patents. (2012). US8193176B2 - Phenylpyrazole derivatives.
  • Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Pharmaceuticals, 17(3), 329. Available at: [Link]

  • Willems, S., et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 63(22), 13748-13765. Available at: [Link]

  • PubChem. (n.d.). Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives - Patent US-2010130501-A1. Retrieved from [Link]

  • Google Patents. (2006). WO2006069242A3 - Fused pyrazole derivatives and uses thereof in methods of treatment of metabolic-related?disorders.

Sources

The Strategic Functionalization of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate: Application Notes for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design. The specific substrate, ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate, presents a versatile platform for the synthesis of complex molecular architectures. The strategic placement of the amino, carboxylate, and bromophenyl groups offers multiple avenues for diversification, enabling the exploration of vast chemical space in the quest for novel bioactive molecules.

This technical guide provides in-depth application notes and detailed protocols for the palladium-catalyzed cross-coupling reactions of this key intermediate. We will delve into the nuances of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, offering insights into catalyst selection, reaction optimization, and mechanistic considerations. The protocols described herein are designed to be self-validating, providing researchers with a robust starting point for their synthetic endeavors.

Challenges and Considerations in the Cross-Coupling of a Multifunctional Pyrazole

The successful functionalization of this compound via palladium-catalyzed cross-coupling reactions requires careful consideration of its structural features:

  • Steric Hindrance: The ortho-bromo substituent on the phenyl ring introduces significant steric bulk around the reaction center. This can impede the oxidative addition step in the catalytic cycle, necessitating the use of specialized, sterically demanding ligands to facilitate the reaction.

  • Electronic Effects: The electron-donating amino group and the electron-withdrawing ethyl carboxylate group on the pyrazole ring can influence the electron density of the aryl bromide and the palladium catalyst. These electronic factors can impact the rates of oxidative addition and reductive elimination.

  • Potential for Catalyst Inhibition: The presence of the free amino group raises the possibility of catalyst inhibition through coordination to the palladium center. This can be mitigated by careful selection of ligands and reaction conditions.

Core Palladium-Catalyzed Cross-Coupling Protocols

The following sections provide detailed protocols for the most pertinent palladium-catalyzed cross-coupling reactions for the derivatization of this compound.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds. For the sterically hindered 2-bromophenyl substrate, the choice of a bulky and electron-rich phosphine ligand is critical for achieving high yields.

Reaction Scheme:

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants reagents Add Substrate, Boronic Acid, Base, Catalyst, and Ligand start->reagents 1. solvent Add Degassed Solvent reagents->solvent 2. heat Heat under Inert Atmosphere solvent->heat 3. monitor Monitor by TLC/LC-MS heat->monitor 4. quench Quench Reaction monitor->quench 5. (on completion) extract Aqueous Extraction quench->extract 6. dry Dry Organic Layer extract->dry 7. concentrate Concentrate in vacuo dry->concentrate 8. purify Purify by Chromatography concentrate->purify 9. product Isolated Product purify->product 10.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Conventional Heating

  • Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ [5 mol%], or a combination of a palladium source like Pd(OAc)₂ [2-5 mol%] and a bulky phosphine ligand such as SPhos or XPhos [4-10 mol%]).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio), via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Detailed Protocol: Microwave-Assisted

  • Reaction Setup: In a microwave reaction vial, combine the pyrazole substrate (1.0 mmol), the boronic acid (1.3 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol).

  • Solvent Addition: Add a degassed mixture of a suitable solvent, such as 1,4-dioxane/water (4:1).

  • Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 100-140 °C for 10-30 minutes.

  • Work-up and Purification: After cooling, work-up and purify the reaction mixture as described in the conventional protocol.

Catalyst and Ligand Selection for Suzuki-Miyaura Coupling

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Typical YieldsNotes
Pd(PPh₃)₄PPh₃K₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂O80-110Moderate to GoodA classic choice, but may be less effective for sterically hindered substrates.
Pd(OAc)₂SPhosK₃PO₄Toluene, Dioxane80-100Good to ExcellentSPhos is a bulky ligand well-suited for ortho-substituted aryl bromides.
Pd₂(dba)₃XPhosK₃PO₄t-BuOH80-100Good to ExcellentXPhos is another highly effective bulky ligand for challenging couplings.
Pd(dppf)Cl₂dppfK₂CO₃DMF, Dioxane80-120Moderate to GoodOften used for heteroaryl couplings.
Heck Reaction: Formation of Substituted Alkenes

The Heck reaction provides a route to C(sp²)-C(sp²) bond formation between the aryl bromide and an alkene, leading to the synthesis of substituted styrenyl-pyrazoles. The regioselectivity of the reaction is a key consideration.

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.2-2.0 equiv), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃ or a bulky biarylphosphine, 4-10 mol%).

  • Base and Solvent: Add a suitable base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv), and a polar aprotic solvent such as DMF or NMP.

  • Reaction: Heat the mixture to 80-140 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with a suitable organic solvent, and wash with water to remove the amine salt.

  • Purification: Dry, concentrate, and purify the product by column chromatography.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the pyrazole to a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: To a Schlenk flask, add the pyrazole substrate (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Reaction: Stir the reaction at room temperature to 80 °C until completion, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between an organic solvent and water.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Synthesis of Arylamine Derivatives

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the aryl bromide and a primary or secondary amine. This reaction is highly valuable for the synthesis of diverse arylamine-containing pyrazoles. The use of bulky, electron-rich ligands is crucial for the success of this transformation, particularly with the sterically demanding substrate.

Catalytic Cycle for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord HNR'R'' Deprot Deprotonation AmineCoord->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product Product Ar-NR'R'' ArX Ar-Br Amine HNR'R'' Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky biarylphosphine ligand (e.g., BrettPhos, RuPhos, 2-4 mol%).

  • Reactant Addition: Add the pyrazole substrate (1.0 mmol) and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv).

  • Solvent and Amine: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.1-1.3 equiv).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Purification: Dry, concentrate, and purify the product by column chromatography.

Alternative Strategy: C-H Functionalization

Direct C-H functionalization represents an increasingly attractive, atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For the pyrazole core, C-H activation can be directed to specific positions. While the current substrate is functionalized at the C1 and C5 positions, future synthetic strategies could involve C-H activation at other positions on a related pyrazole scaffold.[1][2]

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a versatile and powerful platform for the synthesis of a diverse array of complex molecules with potential applications in drug discovery and materials science. The choice of catalyst, ligand, base, and reaction conditions is paramount to overcoming the challenges posed by this sterically hindered and electronically rich substrate. The protocols and insights provided in this guide are intended to empower researchers to efficiently and effectively explore the chemical space accessible from this valuable building block.

References

  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 125(52), 16194–16195. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the sterically demanding Suzuki-Miyaura coupling reactions.
  • Ichikawa, H., Nishioka, M., Arimoto, M., & Usami, Y. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Heterocycles, 81(6), 1509-1516.
  • Wang, H., Wang, J., Qiu, W., Yang, F., Liu, X., & Tang, J. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. HETEROCYCLES, 83(4), 827.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917.
  • Kashani, S. K., Jessiman, J. E., & Gevorgyan, V. (2020).
  • Ackermann, L. (2015). Palladium-Catalyzed C–H Arylation of Amides by Triazole Assistance. European Journal of Organic Chemistry, 2016(2), 245-253.
  • Kang, E., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(29), 5556-5573. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for the Suzuki−Miyaura Cross-Coupling Reaction: Scope and Synthetic Application. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions—a practical guide.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.

Sources

Application Note & Protocol: A Strategic Approach to the Synthesis of 1-(2-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development.[1] Its structural resemblance to purine has made it a cornerstone for designing antagonists and inhibitors for a multitude of biological targets. Derivatives have demonstrated significant therapeutic potential, including roles as anticancer agents by inhibiting enzymes like cyclin-dependent kinases (CDK), Src tyrosine kinase, and dihydrofolate reductase (DHFR).[2][3][4] The strategic synthesis of diverse libraries based on this core is therefore of paramount importance to researchers in the field.

This guide provides a comprehensive, in-depth protocol for the synthesis of 1-(2-bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a key intermediate for further chemical elaboration. The synthesis starts from the versatile building block, ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate. The inclusion of the 2-bromophenyl moiety is a deliberate strategic choice, as the bromine atom serves as a highly functional "handle" for introducing molecular diversity through modern cross-coupling methodologies, thereby enabling extensive structure-activity relationship (SAR) studies.

Part 1: Overall Synthetic Strategy and Mechanistic Rationale

The conversion of a 5-aminopyrazole-4-carboxylate ester into a pyrazolo[3,4-d]pyrimidin-4-one is a classic and efficient ring-closing reaction. The most direct method involves a condensation reaction with a single-carbon electrophile which also provides the necessary nitrogen atom for the pyrimidine ring.

Causality Behind Experimental Choices:

  • Choice of Starting Material: this compound is selected for its intrinsic functionalities. The 5-amino group and the adjacent C4-ester are perfectly positioned for a cyclization reaction to form the fused pyrimidine ring. The 1-(2-bromophenyl) substituent is stable under the reaction conditions and provides a crucial site for late-stage functionalization, a key strategy in modern drug discovery to rapidly generate analogues.

  • Choice of Cyclizing Agent: Formamide (HCONH₂) is the reagent of choice for this transformation.[3][4][5] It serves a dual purpose: it acts as the solvent for the reaction at high temperatures and as the reagent that provides the C4 carbon and N3 nitrogen of the pyrazolo[3,4-d]pyrimidine core. This approach is atom-economical and avoids the need for isolating potentially unstable intermediates.

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the 5-amino group of the pyrazole onto the carbonyl carbon of formamide. This is followed by an intramolecular cyclization where the newly formed amide's nitrogen attacks the ester's carbonyl carbon. Subsequent elimination of ethanol and water drives the reaction to completion, yielding the stable, fused aromatic pyrimidinone ring system.

Caption: Overall reaction scheme for the synthesis.

Part 2: Detailed Experimental Protocols

This section provides a self-validating, step-by-step methodology. Safety precautions, such as conducting the reaction in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), are mandatory.

Protocol 2.1: Synthesis of Starting Material: this compound

While the focus is on the cyclization, the synthesis of the precursor is included for completeness. This reaction is a standard condensation for forming 5-aminopyrazoles.[6][7]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenylhydrazine hydrochloride (or the free base) and absolute ethanol (approx. 10 mL per gram of hydrazine).

  • Neutralization (if using hydrochloride salt): If starting with the hydrochloride salt, add one equivalent of a base like sodium acetate or triethylamine and stir for 15 minutes at room temperature.

  • Addition: Add ethyl (ethoxymethylene)cyanoacetate (1.05 equivalents) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. The product often precipitates. If not, slowly add cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol/water (1:1), and then with cold water.

  • Purification: Dry the crude solid. Recrystallization from ethanol will yield the pure product as a crystalline solid.

Protocol 2.2: Cyclization to 1-(2-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This is the core protocol for constructing the target heterocyclic system.

  • Setup: Place this compound into a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add an excess of formamide (approx. 15-20 mL). The formamide acts as both reactant and solvent.

  • Reaction: Heat the mixture in a pre-heated oil bath to 190°C. Maintain this temperature with vigorous stirring for 6-8 hours. The reaction mixture will become homogeneous as the starting material dissolves and then may become heterogeneous again as the product forms.

  • Work-up: After the reaction is complete (monitored by TLC), remove the flask from the oil bath and allow it to cool to room temperature. As it cools, the product will precipitate.

  • Isolation: Pour the cooled reaction mixture into a beaker of cold water (approx. 200 mL) and stir. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter funnel thoroughly with copious amounts of water to remove any residual formamide, followed by a wash with cold ethanol to facilitate drying.

  • Purification: The crude product is often of high purity. However, it can be further purified by recrystallization from a suitable solvent like ethanol, isopropanol, or a DMF/water mixture. Dry the final product under vacuum.

Part 3: Data Presentation and Workflow Visualization

Table 1: Reagent Summary for Cyclization Protocol 2.2
ReagentM.W. ( g/mol )EquivalentsAmount (Example)Moles (mmol)
This compound325.161.05.00 g15.38
Formamide45.04Excess20 mL-
Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure, from setup to final analysis.

Experimental_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis start Combine Starting Pyrazole and Formamide in Flask heat Heat to 190°C (6-8 hours) start->heat monitor Monitor Reaction by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Pour into Cold Water to Precipitate Product cool->precipitate filtrate Collect Solid by Vacuum Filtration precipitate->filtrate wash Wash with Water, then Cold Ethanol filtrate->wash dry Dry Crude Product Under Vacuum wash->dry recrystallize Recrystallize (e.g., from Ethanol) dry->recrystallize characterize Characterize Pure Product (NMR, MS, etc.) recrystallize->characterize

Caption: Step-by-step experimental workflow diagram.

Part 4: Scientific Trustworthiness and Further Applications

Self-Validating System: The protocol's integrity is ensured by in-process controls. TLC monitoring provides a clear endpoint for the reaction, preventing the formation of degradation byproducts from excessive heating. The physical properties of the product (crystalline solid) and the multi-step washing procedure ensure the removal of high-boiling-point impurities like formamide. Final characterization via NMR and Mass Spectrometry provides definitive structural proof and purity assessment.

Expert Insights & Future Directions:

The synthesized 1-(2-bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is not an endpoint but rather a strategic platform molecule. The true value for drug development professionals lies in the latent reactivity of the 2-bromo group. This functionality is a gateway to a vast chemical space via palladium-catalyzed cross-coupling reactions:

  • Suzuki Coupling: Reaction with various boronic acids can introduce diverse aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Can be used to install a wide range of primary or secondary amines.

  • Sonogashira Coupling: Enables the introduction of terminal alkynes, which can be further functionalized.

This capacity for late-stage functionalization allows for the rapid generation of a focused library of compounds, which is essential for optimizing biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties in a drug discovery program.

References

  • Al-Issa, S. A. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297-3309. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 337(8), 448-455. [Link]

  • Gouda, M. A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2639-2651. [Link]

  • Kumar, A., et al. (2009). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(7), 3055-3060. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(5), 1083. [Link]

  • Ben-Messaoud, E., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4881. [Link]

  • Gouda, M. A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Center for Biotechnology Information. [Link]

  • El-Naggar, M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(12), 2465-2481. [Link]

  • Abdelgawad, M. A., et al. (2021). Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies. ResearchGate. [Link]

  • Siddiqui, N., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 146-166. [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. [Link]

  • Singh, P. P., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-61. [Link]

  • Siddiqui, N., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

Sources

Application Notes and Protocols: Ethyl 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Agrochemicals

The pyrazole ring system is a cornerstone in the development of high-efficacy agrochemicals. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity, leading to the creation of potent insecticides, fungicides, and herbicides.[1][2][3][4][5] Among the vast array of pyrazole-based intermediates, ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates serve as exceptionally valuable building blocks. This application note focuses specifically on ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate , a key precursor for the synthesis of a new generation of crop protection agents. The strategic placement of the 2-bromophenyl group at the N-1 position of the pyrazole ring is a critical design element that influences the final molecule's binding affinity to its biological target and its overall insecticidal or fungicidal potency.

This guide provides a comprehensive overview of the synthesis of this key intermediate, its subsequent derivatization into biologically active pyrazole carboxamides, and detailed protocols for these transformations. The information presented is intended for researchers, scientists, and drug development professionals in the agrochemical industry.

Core Synthesis of this compound

The most direct and widely adopted method for the synthesis of 5-amino-1-aryl-pyrazoles is the condensation reaction between an arylhydrazine and a suitable three-carbon synthon.[6][7] For the title compound, this involves the reaction of 2-bromophenylhydrazine with ethyl (ethoxymethylene)cyanoacetate.

The causality behind this experimental choice lies in the high regioselectivity of the reaction. The nucleophilic attack of the substituted nitrogen of the hydrazine onto the electrophilic carbon of the ethoxymethylene group, followed by intramolecular cyclization and elimination of ethanol, reliably yields the desired 5-aminopyrazole isomer.

Caption: Synthesis of the target pyrazole precursor.

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Bromophenylhydrazine187.0418.7 g0.10
Ethyl (ethoxymethylene)cyanoacetate169.1617.8 g0.105
Absolute Ethanol46.07200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenylhydrazine (18.7 g, 0.10 mol) and absolute ethanol (200 mL).

  • Stir the mixture at room temperature until the 2-bromophenylhydrazine is fully dissolved.

  • To this solution, add ethyl (ethoxymethylene)cyanoacetate (17.8 g, 0.105 mol) in one portion.

  • Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) solvent system.

  • After completion of the reaction (disappearance of the starting materials), cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent to approximately 50 mL using a rotary evaporator.

  • Pour the concentrated mixture into 300 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold water (2 x 50 mL).

  • Recrystallize the crude product from ethanol to afford pure this compound as a solid.

  • Dry the product in a vacuum oven at 40-50 °C.

Expected Yield: 75-85%

Application in the Synthesis of Pyrazole Carboxamide Agrochemicals

The primary application of this compound in agrochemical synthesis is as a precursor to pyrazole-4-carboxamides. This class of compounds includes potent insecticides, such as chlorantraniliprole and cyantraniliprole, which act as ryanodine receptor modulators in insects, leading to uncontrolled calcium release and paralysis.[8][9] It also includes fungicides that inhibit succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.[2]

The synthetic pathway involves two key steps:

  • Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Amide coupling of the pyrazole carboxylic acid with a substituted aniline.

Caption: General workflow for agrochemical synthesis.

Protocol 1: Hydrolysis to 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound312.1531.2 g0.10
Sodium Hydroxide (NaOH)40.008.0 g0.20
Ethanol46.07150 mL-
Water18.0250 mL-
Concentrated HCl36.46As needed-

Procedure:

  • In a 500 mL round-bottom flask, dissolve this compound (31.2 g, 0.10 mol) in ethanol (150 mL).

  • In a separate beaker, dissolve sodium hydroxide (8.0 g, 0.20 mol) in water (50 mL).

  • Add the NaOH solution to the solution of the pyrazole ester.

  • Heat the mixture to reflux for 3-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water.

  • Cool the solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid.

Protocol 2: Amide Coupling to form a Pyrazole Carboxanilide

The carboxylic acid intermediate is activated, typically by conversion to an acid chloride, and then reacted with a substituted aniline to form the final amide product.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid284.1028.4 g0.10
Thionyl Chloride (SOCl₂)118.9714.3 g (8.7 mL)0.12
Substituted Aniline-0.10 mol0.10
Pyridine79.109.5 g (9.7 mL)0.12
Dichloromethane (DCM)84.93250 mL-

Procedure:

  • Acid Chloride Formation: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid (28.4 g, 0.10 mol) and dry dichloromethane (150 mL).

  • Cool the suspension in an ice bath and add thionyl chloride (8.7 mL, 0.12 mol) dropwise. Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Formation: Dissolve the crude acid chloride in dry dichloromethane (100 mL) and cool in an ice bath.

  • In a separate flask, dissolve the substituted aniline (0.10 mol) and pyridine (9.7 mL, 0.12 mol) in dry dichloromethane (50 mL).

  • Add the aniline solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final N-aryl-5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxamide.

Structure-Activity Relationship (SAR) and the Role of the 2-Bromophenyl Moiety

The choice of the substituent at the N-1 position of the pyrazole ring is critical for the biological activity of pyrazole carboxamide agrochemicals. The 2-bromophenyl group in the title precursor imparts several key properties to the final active ingredient:

  • Conformational Rigidity: The ortho-bromo substituent can induce a specific conformation of the phenyl ring relative to the pyrazole core. This defined spatial arrangement is often crucial for optimal binding to the target enzyme or receptor.

  • Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.

  • Metabolic Stability: The presence of a halogen on the phenyl ring can block sites of oxidative metabolism, increasing the in-vivo stability and residual activity of the agrochemical.

Structure-activity relationship studies on pyrazole-based insecticides have shown that variations in the aryl group at the N-1 position significantly impact insecticidal potency.[10][11] The electronic and steric properties of the substituents on this ring are key determinants of binding affinity to the insect ryanodine receptor.

Conclusion

This compound is a strategically important intermediate in the synthesis of modern, high-performance agrochemicals. Its synthesis is straightforward and high-yielding. Subsequent hydrolysis and amide coupling provide access to a diverse range of pyrazole carboxamides with potent insecticidal and fungicidal activities. The 2-bromophenyl moiety plays a crucial role in dictating the physicochemical properties and biological efficacy of the final products. The protocols and insights provided in this application note offer a solid foundation for researchers and developers working on the next generation of pyrazole-based crop protection solutions.

References

  • WO2010130767A2 - Fungicide pyrazole carboxamides derivatives. Google Patents.
  • Chlorantraniliprole preparation method - Patent CN-103058993-A. PubChem. Available at: [Link]

  • WO2024174912A1 - Pyrazole carboxamide compound and use thereof. Google Patents.
  • Preparation method of chlorantraniliprole and intermediate thereof. Eureka | Patsnap. Available at: [Link]

  • PROCESS FOR PREPARING CHLORANTRANILIPROLE. TREA. Available at: [Link]

  • Cyantraniliprole (Ref: DPX-HGW86). AERU - University of Hertfordshire. Available at: [Link]

  • US5223526A - Pyrazole carboxanilide fungicides and use. Google Patents.
  • WO2021249395A1 - Solid state forms of cyantraniliprole. Google Patents.
  • WO2020003219A1 - Substituted pyrazole derivatives as insecticides and fungicides. Google Patents.
  • Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry; Vol. 26, No. 1 (2014), 311-312. Available at: [Link]

  • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers. Available at: [Link]

  • PROCESS FOR PREPARATION OF ANTHRANILAMIDES. European Patent Office. Available at: [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • US4742074A - Pyrazolecarboxamide derivative and fungicide containing it as active ingredient. Google Patents.
  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. Available at: [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. Available at: [Link]

  • Synthesis, insecticidal activities, and structure–activity relationships of 1,3,4‐oxadiazole‐ring‐containing pyridylpyrazole‐4‐carboxamides as novel insecticides of the anthranilic diamide family. ResearchGate. Available at: [Link]

  • Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. PubMed. Available at: [Link]

  • Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Available at: [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. Available at: [Link]

  • Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate. PrepChem.com. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific chemical synthesis. Our goal is to provide you with practical, experience-driven advice to improve your yield, purity, and overall success.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Question 1: Why is my reaction yield for this compound consistently low?

Answer:

Low yields in this synthesis are a common challenge and can often be attributed to several factors, primarily incomplete reaction and side product formation. The reaction involves the cyclocondensation of 2-bromophenylhydrazine and ethyl (ethoxymethylene)cyanoacetate.

Potential Causes and Solutions:

  • Incomplete Reaction: The cyclization step to form the pyrazole ring can be sluggish. A synthesis of the analogous 1-phenyl derivative reported a yield of only 44% even with extended reaction times, suggesting that achieving high conversion requires careful optimization.[1]

    • Solution 1: Extend Reaction Time and Re-reflux. A proven strategy for a similar synthesis involves an initial reflux period (e.g., 6 hours in ethanol), followed by allowing the reaction mixture to stand at room temperature for an extended period (e.g., 48 hours), and then a second reflux period (e.g., 8 hours).[1] This "rest" period can facilitate the slow cyclization of the intermediate hydrazone.

    • Solution 2: Increase Reaction Temperature. If using ethanol (boiling point ~78 °C), consider switching to a higher boiling point solvent like n-butanol (boiling point ~118 °C) or toluene (boiling point ~111 °C) to drive the reaction to completion. However, be mindful that higher temperatures can also promote side reactions.

    • Solution 3: Acid Catalysis. The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the nitrile group, making it more electrophilic and promoting the intramolecular cyclization. A similar synthesis of a 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid derivative utilizes acetic acid in the reaction mixture.

  • Steric Hindrance from the Ortho-Bromo Group: The bulky bromine atom at the ortho position of the phenylhydrazine can sterically hinder the cyclization step. This is a known challenge in the synthesis of ortho-substituted biaryls and heterocycles.

    • Solution: In addition to the suggestions above, ensure efficient stirring to maximize molecular collisions in the correct orientation.

  • Side Product Formation: The primary side product is likely the uncyclized intermediate, [(2-bromophenyl)-hydrazono]-cyanoacetic acid ethyl ester. If this intermediate is stable and reluctant to cyclize, it will significantly lower the yield of the desired product.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product and any major byproducts. If a stable intermediate is observed, apply the extended reaction time or catalytic strategies mentioned above.

Question 2: My final product is a discolored oil or a solid that is difficult to purify. What are the likely impurities and how can I remove them?

Answer:

Discoloration and purification difficulties often stem from residual starting materials, the uncyclized intermediate, or decomposition products.

Potential Impurities and Purification Strategies:

  • Unreacted 2-Bromophenylhydrazine: This starting material can be colored and may persist if the reaction is incomplete.

    • Purification: Recrystallization is an effective method. Ethanol is a commonly used solvent for recrystallizing similar aminopyrazole carboxylates.[1] If recrystallization is insufficient, column chromatography on silica gel using a hexane/ethyl acetate gradient is a reliable alternative.

  • Uncyclized Hydrazone Intermediate: As mentioned, this is a likely impurity. Its polarity will be different from the final product, making it separable by chromatography.

    • Purification: Column chromatography is the most effective method to separate the target compound from its hydrazone intermediate.

  • Polymeric or Decomposition Products: At elevated temperatures, especially for prolonged periods, starting materials or the product may decompose, leading to colored, often tarry, impurities.

    • Purification: A "trituration" step before recrystallization can be beneficial. This involves stirring the crude product in a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether). This will wash away many of the colored impurities. Following trituration, proceed with recrystallization or column chromatography.

Question 3: I am unsure about the regioselectivity of the reaction. Could the other regioisomer be forming?

Answer:

The reaction between an arylhydrazine and ethyl (ethoxymethylene)cyanoacetate is generally highly regioselective. The initial nucleophilic attack occurs from the terminal, more nucleophilic nitrogen of the hydrazine onto the electrophilic carbon of the ethoxymethylene group. The subsequent cyclization then proceeds via the attack of the other nitrogen atom onto the nitrile group. This pathway leads exclusively to the 1-aryl-5-aminopyrazole regioisomer. The formation of the alternative 1-aryl-3-aminopyrazole is not observed under these conditions.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the synthesis of this compound?

A1: The reaction proceeds through a two-step sequence:

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of 2-bromophenylhydrazine attacks the electrophilic carbon of the ethoxymethylene group of ethyl (ethoxymethylene)cyanoacetate, followed by the elimination of ethanol to form the hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the electrophilic carbon of the nitrile group, leading to a five-membered ring. A subsequent tautomerization results in the aromatic pyrazole ring.

reaction_mechanism reagents 2-Bromophenylhydrazine + Ethyl (ethoxymethylene)cyanoacetate intermediate Hydrazone Intermediate reagents->intermediate Ethanol elimination product This compound intermediate->product Intramolecular Cyclization & Tautomerization

Caption: Reaction mechanism for pyrazole synthesis.

Q2: What are the recommended starting material specifications and storage conditions?

A2:

ReagentRecommended PurityStorage Conditions
2-Bromophenylhydrazine>97%Store under inert gas, refrigerated (2-8 °C), and protected from light and air. Hydrazines are susceptible to oxidation.
Ethyl (ethoxymethylene)cyanoacetate>98%Store in a cool, dry place in a tightly sealed container. It is sensitive to moisture.
Ethanol (solvent)Anhydrous or absoluteStore in a tightly sealed container to prevent moisture absorption.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is ideal for monitoring the progress of the reaction. Use a mixture of hexane and ethyl acetate as the mobile phase. The product, being more polar than the starting materials, will have a lower Rf value.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure. For similar compounds, characteristic peaks include a singlet for the pyrazole C-H proton, signals for the aromatic protons, a broad singlet for the amino (-NH₂) protons, and signals for the ethyl ester group.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches for the amino group, C=O stretch for the ester, and C≡N stretch (if any unreacted intermediate is present).

    • Melting Point: A sharp melting point range is a good indicator of purity.

Experimental Protocols

Detailed Synthesis Protocol:

  • To a solution of 2-bromophenylhydrazine (1.0 eq) in absolute ethanol (10 mL per gram of hydrazine), add ethyl (ethoxymethylene)cyanoacetate (1.05 eq).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.

  • After the initial reflux, allow the mixture to cool to room temperature and stir for 24-48 hours.

  • Heat the mixture to reflux again for an additional 6-8 hours or until TLC indicates the consumption of the starting material/intermediate.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.

  • If a solid precipitates, collect it by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If no solid forms, concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

experimental_workflow start Mix Reactants in Ethanol reflux1 Initial Reflux (6-8h) start->reflux1 stand Stand at RT (24-48h) reflux1->stand reflux2 Second Reflux (6-8h) stand->reflux2 cool Cool and Precipitate reflux2->cool filter Filter and Dry cool->filter purify Purify (Recrystallization/Chromatography) filter->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis.

References

  • PrepChem. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]

  • PrepChem. Synthesis of 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]

Sources

Technical Support Center: Purification of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the purification of ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate. As a Senior Application Scientist, my aim is to blend deep technical knowledge with practical, field-tested solutions to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section explains the underlying chemical principles and provides detailed, actionable protocols to resolve the issue at hand.

FAQ 1: My crude product is a dark, discolored solid. How can I remove the color and improve its appearance?

Root Cause Analysis: Discoloration in crude pyrazole syntheses is common and typically arises from two sources: highly conjugated byproducts formed during the reaction or residual starting materials and reagents. The 2-bromophenylhydrazine starting material can be prone to oxidation, forming colored impurities that are difficult to remove.

Solution: A well-executed recrystallization is often the most effective method for both purifying the compound and removing color. For persistent coloration, the use of activated charcoal is recommended.

Protocol 1: Decolorizing Recrystallization
  • Solvent Selection: The ideal recrystallization solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Based on the polarity of your target molecule, suitable starting points are ethanol, isopropanol, or a mixed solvent system like ethyl acetate/heptane.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves. An excess of solvent will reduce your final yield.

  • Decolorization (Optional): If the solution is still colored, remove it from the heat source and allow it to cool slightly. Add a very small amount of activated charcoal (typically 1-2% by weight of your crude product) to the solution.

    • Causality: Activated charcoal has a high surface area with a network of pores that adsorb large, flat, conjugated molecules responsible for the color, while your smaller target molecule remains in solution.[1]

  • Hot Filtration: Reheat the solution to boiling briefly. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step must be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice bath to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum. The expected appearance is an off-white to light yellow solid.[2]

FAQ 2: My yield is significantly lower after silica gel column chromatography, and I suspect product degradation. What is happening and how can I prevent it?

Root Cause Analysis: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The 5-amino group on your pyrazole is basic. This acidic environment can lead to strong, sometimes irreversible, adsorption of your compound onto the silica, or even catalyze its degradation.[1][3]

Solution: The acidity of the silica gel must be neutralized. This is achieved by pre-treating, or "deactivating," the silica gel with a basic modifier like triethylamine (TEA) before and during the chromatography run.

Troubleshooting Workflow: Low Yield on Silica Gel

start Low yield after standard silica column check1 Is the compound basic? (e.g., contains an amino group) start->check1 reason Acidic silica gel causes irreversible adsorption or degradation. check1->reason Yes solution Use Deactivated Silica Gel reason->solution protocol Proceed to Protocol 2: Flash Chromatography with Deactivated Silica solution->protocol

Caption: Troubleshooting low yields for basic compounds.

Protocol 2: Flash Column Chromatography with Deactivated Silica
  • Eluent Preparation: Prepare your eluent system (e.g., a mixture of hexanes and ethyl acetate). Add 0.5-1% triethylamine (TEA) by volume to the prepared eluent mixture. For example, for 1 L of eluent, add 5-10 mL of TEA.

  • Column Packing:

    • Prepare a slurry of silica gel in the TEA-containing eluent.[1]

    • Pour the slurry into your column and use gentle pressure to pack the bed evenly.

    • Equilibrate the packed column by passing 2-3 column volumes of the TEA-containing eluent through it. This ensures the entire silica bed is neutralized.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate). For poorly soluble compounds, it is highly recommended to perform a "dry load."

    • Dry Loading: Dissolve your crude product in a strong solvent (e.g., DCM or MeOH), add a small amount of silica gel (2-3 times the weight of your crude product), and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution: Run the column using the TEA-containing eluent system, collecting fractions and monitoring by TLC.[4][5]

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The residual TEA is volatile and should be removed during this process.

FAQ 3: My NMR analysis shows persistent impurities even after chromatography. What are they and how can I improve separation?

Root Cause Analysis: The synthesis of substituted pyrazoles can sometimes lead to the formation of regioisomers.[6] Depending on the specific synthetic route, you might have trace amounts of the corresponding ethyl 3-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate isomer. These isomers often have very similar polarities, making them difficult to separate using standard normal-phase chromatography. Unreacted starting materials could also be present.

Solution: When normal-phase chromatography is insufficient, switching the separation mode or enhancing resolution is necessary.

  • Optimize Normal-Phase Chromatography:

    • Solvent System: Systematically screen different solvent systems. A useful table for starting points is provided below. Try switching from an ethyl acetate/hexane system to a dichloromethane/methanol system, which can alter selectivity.

    • Gradient Elution: Use a very shallow elution gradient to maximize the separation between closely eluting spots.

  • Reverse-Phase Chromatography: If isomers are the issue, reverse-phase (C18) chromatography is an excellent alternative. The separation mechanism is based on hydrophobicity rather than polarity, which can often resolve isomers that co-elute on silica.[3]

    • Typical Eluents: Acetonitrile/water or methanol/water gradients are standard.[3]

Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent System (Starting Point)Rationale & Notes
Recrystallization Ethanol or IsopropanolGood for polar compounds, provides high purity.
Ethyl Acetate / HeptaneA less polar system; the ratio can be fine-tuned.
Normal-Phase Column Hexane / Ethyl Acetate (e.g., 7:3)Standard system, good starting point. Adjust polarity based on TLC.[5]
(Deactivated Silica) Dichloromethane / Methanol (e.g., 98:2)Offers different selectivity. Methanol is a strong polar modifier.
Reverse-Phase Column Acetonitrile / WaterExcellent for resolving isomers and highly polar impurities.[3]

FAQ 4: My compound is poorly soluble in my chosen chromatography eluent. How do I load it onto the column effectively?

Root Cause Analysis: Applying a poorly soluble compound to a column in a large volume of a weak solvent or a small volume of a strong solvent can lead to precipitation at the top of the column and poor separation ("streaking").

Solution: Dry loading is the industry-standard technique to handle compounds with low solubility in the mobile phase.[1] This method ensures the compound is introduced to the column in a fine, evenly distributed band, leading to sharper peaks and better resolution.

Purification Workflow Diagram

cluster_prep Sample Preparation cluster_chrom Chromatography dissolve Dissolve crude product in strong solvent (e.g., DCM) add_silica Add silica gel (2-3x weight of crude) dissolve->add_silica evaporate Evaporate to a free-flowing powder add_silica->evaporate load_sample Carefully add dry sample powder to top of column evaporate->load_sample pack_column Pack column with deactivated silica pack_column->load_sample elute Elute with TEA-containing mobile phase load_sample->elute

Caption: Workflow for dry loading a sample for chromatography.

The detailed steps for dry loading are included within Protocol 2 above. This technique is crucial for achieving high-resolution purification for challenging compounds.

References

optimizing reaction conditions for the synthesis of ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers engaged in the synthesis of this compound. This pyrazole derivative is a valuable building block in medicinal chemistry and drug development, often utilized in the creation of novel therapeutic agents.[1][2] This document provides a detailed standard protocol, an in-depth troubleshooting guide, and answers to frequently asked questions to enable robust and reproducible synthesis.

Synthetic Overview & Core Protocol

The synthesis of ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates is most reliably achieved through the cyclocondensation reaction of an arylhydrazine with an electrophilic three-carbon component. The standard and highly regioselective approach involves the reaction of 2-bromophenylhydrazine with ethyl (ethoxymethylene)cyanoacetate (EEMC).[3] The reaction proceeds via an initial Michael addition, followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the aromatic pyrazole ring.[4]

General Reaction Scheme
Standard Operating Protocol

This protocol is designed as a baseline for achieving a successful synthesis. Optimization may be required based on lab-specific conditions and reagent purity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents 1. Prepare Reagents & Glassware setup 2. Combine Reactants in Ethanol prep_reagents->setup reflux 3. Reflux for 6-18 hours setup->reflux monitor 4. Monitor via TLC reflux->monitor cool 5. Cool Reaction Mixture monitor->cool precipitate 6. Precipitate in Ice Water cool->precipitate filtrate 7. Filter Crude Product precipitate->filtrate recrystallize 8. Recrystallize from Ethanol filtrate->recrystallize dry 9. Dry Final Product recrystallize->dry analyze 10. Characterize (NMR, MS, MP) dry->analyze

Caption: Standard workflow for the synthesis of the target pyrazole.

Reagents & Materials

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
2-Bromophenylhydrazine187.045.61 g30.01.0
Ethyl (ethoxymethylene)cyanoacetate (EEMC)169.165.08 g30.01.0
Absolute Ethanol46.07150 mL--

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromophenylhydrazine (5.61 g, 30.0 mmol) and absolute ethanol (150 mL).

  • Reagent Addition: Stir the mixture until the hydrazine has largely dissolved. Add ethyl (ethoxymethylene)cyanoacetate (5.08 g, 30.0 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6 to 18 hours.[3] The reaction progress should be monitored periodically.

  • Monitoring: After 6 hours, begin monitoring the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). Check for the consumption of the starting materials.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into 500 mL of ice water with stirring. A solid precipitate should form.[3]

  • Filtration: Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold water.

  • Purification: Recrystallize the crude solid from hot ethanol.[3][5] Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Drying: Filter the purified crystals and dry them under vacuum to yield this compound as a solid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting Decision Tree

G cluster_low_yield cluster_incomplete cluster_impure start Problem Observed low_yield Low or No Yield start->low_yield incomplete_rxn Incomplete Reaction (TLC) start->incomplete_rxn impure_product Impure Product (Oil/Multiple Spots) start->impure_product check_reagents Check Reagent Purity (Hydrazine can oxidize) low_yield->check_reagents check_workup Optimize Work-up (Ensure full precipitation) low_yield->check_workup check_temp Verify Reflux Temperature low_yield->check_temp extend_time Extend Reflux Time (e.g., to 24h) incomplete_rxn->extend_time change_solvent Switch to Higher-Boiling Solvent (e.g., DMF, DMAc) [1, 4] incomplete_rxn->change_solvent recrystallize Optimize Recrystallization (Try EtOH/H₂O, EtOAc/Hexanes) [25] impure_product->recrystallize column Perform Column Chromatography impure_product->column control_temp Ensure Controlled Heating (Avoid overheating) impure_product->control_temp G compound1 2-Bromophenylhydrazine + EEMC intermediate1 Michael Adduct compound1->intermediate1 1. Michael Addition intermediate2 Cyclized Intermediate intermediate1->intermediate2 2. Intramolecular Cyclization product Final Pyrazole Product + EtOH intermediate2->product 3. Tautomerization & Elimination

Sources

Validation & Comparative

A Comparative Guide to the Spectral Analysis and Structural Validation of Ethyl 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural determination of novel heterocyclic compounds is of paramount importance. Pyrazole derivatives, in particular, form the scaffold of numerous pharmacologically active agents. This guide provides an in-depth comparative analysis of the spectral data used to validate the structure of a key synthetic intermediate, Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate. By examining the synergistic information obtained from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, we present a robust methodology for its structural confirmation against plausible alternatives. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical techniques for the advancement of their work.

The Compound of Interest: this compound

The target molecule, with the chemical formula C13H13BrN4O2, is a multi-functionalized pyrazole. Its structure combines a bromophenyl group at the N1 position, an amino group at C5, and an ethyl carboxylate at C4. Each of these functional groups provides a unique spectral handle that, when analyzed in concert, allows for its definitive identification.

Caption: Molecular structure of the target compound.

Experimental Protocols

1. Mass Spectrometry (MS):

  • Technique: Electron Impact (EI)

  • Instrumentation: A high-resolution mass spectrometer.

  • Method: The sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Technique: Attenuated Total Reflectance (ATR)

  • Instrumentation: A standard FT-IR spectrometer equipped with a diamond ATR crystal.

  • Method: A small amount of the solid sample is placed directly on the ATR crystal, and the infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: ¹H (Proton) and ¹³C (Carbon-13) NMR

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Method: The sample is dissolved in the deuterated solvent, and the spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Spectral Data and Interpretation

Mass Spectrometry: The Isotopic Signature of Bromine

The most telling feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[1][2] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units.[3][4][5]

Table 1: Expected Mass Spectrometry Data

IonExpected m/z (for ⁷⁹Br)Expected m/z (for ⁸¹Br)Key Feature
[M]⁺3243261:1 intensity ratio, confirming one Br atom
[M - C₂H₅O]⁺279281Loss of the ethoxy group
[M - C₂H₅O₂C]⁺251253Loss of the ethyl carboxylate group
[C₆H₄BrN]⁺170172Fragment of the bromophenyl-pyrazole linkage

The fragmentation pattern of pyrazoles often involves the expulsion of HCN or N₂.[6][7] The presence of fragments corresponding to the bromophenyl moiety further corroborates the proposed structure.

Caption: Simplified MS fragmentation pathway.

FT-IR Spectroscopy: Identifying Key Functional Groups

The FT-IR spectrum provides valuable information about the functional groups present in the molecule.

Table 2: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3400-3200N-H stretchPrimary Amine (NH₂)Two distinct sharp to medium peaks.[8][9][10]
~3050C-H stretch (aromatic)Bromophenyl & PyrazoleWeak to medium peaks above 3000 cm⁻¹.[8]
~2980C-H stretch (aliphatic)Ethyl groupMedium peaks below 3000 cm⁻¹.[8]
~1700C=O stretchEsterA very strong, sharp absorption.[11]
~1620N-H bendPrimary Amine (NH₂)Medium to strong absorption.[11]
~1590, ~1480C=C stretch (in-ring)Aromatic ringsMedium to strong absorptions.[8]
1300-1000C-O stretchEsterTwo strong bands.[11]
~800-750C-H out-of-plane bendo-disubstituted phenylStrong absorption indicating substitution pattern.[8]

The presence of two N-H stretching bands is a clear indication of a primary amine. The strong carbonyl absorption confirms the ester group, and its position can be influenced by conjugation within the pyrazole ring.[11]

¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of each proton and carbon atom.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-7.4Multiplet4HAromatic-H (Bromophenyl)Protons on the bromophenyl ring, with splitting patterns indicative of ortho-substitution.
~7.9Singlet1HPyrazole-H (C3-H)The lone proton on the pyrazole ring, typically a singlet.[12][13]
~5.5-6.0Broad Singlet2HNH₂The amino protons, often broad due to exchange and quadrupolar effects.[12][13]
~4.2Quartet2HO-CH₂-CH₃Methylene protons of the ethyl group, split by the adjacent methyl group.[12][13]
~1.3Triplet3HO-CH₂-CH₃Methyl protons of the ethyl group, split by the adjacent methylene group.[12][13]

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (Ester)Carbonyl carbon of the ester group.
~150C5 (C-NH₂)Carbon bearing the amino group, shifted downfield.[13]
~140C3Unsubstituted carbon on the pyrazole ring.[14]
~135-125Aromatic-CCarbons of the bromophenyl ring.
~120C-BrCarbon attached to bromine, its chemical shift can vary.
~90C4 (C-COOEt)Carbon bearing the ethyl carboxylate group, shifted upfield.[13]
~60O-CH₂Methylene carbon of the ethyl ester.
~14CH₃Methyl carbon of the ethyl ester.

Comparative Analysis: Ruling Out Isomeric Alternatives

To robustly validate the structure, it is crucial to compare its expected spectral data with that of plausible isomers. A likely alternative is the regioisomer, Ethyl 5-amino-2-(2-bromophenyl)-2H-pyrazole-4-carboxylate, where the bromophenyl group is attached to the N2 position.

Table 5: Spectral Comparison with N2-Isomer

TechniqueThis compound (Target)Ethyl 5-amino-2-(2-bromophenyl)-2H-pyrazole-4-carboxylate (Alternative)Key Differentiating Feature
¹H NMRAromatic protons will show a more complex splitting pattern due to the steric hindrance of the ortho-bromo substituent influencing the ring's rotation.The chemical shift of the pyrazole C3-H would likely be different due to the change in the electronic environment.The precise chemical shifts and coupling constants of the aromatic and pyrazole protons.
¹³C NMRThe chemical shifts of the pyrazole ring carbons (C3, C4, C5) will be characteristic of the N1-substitution pattern.[14]The chemical shifts of the pyrazole ring carbons would be significantly different, particularly C3 and C5.[14]Distinct chemical shifts for the pyrazole ring carbons.
NOE NMRNuclear Overhauser Effect (NOE) correlations would be expected between the ortho-protons of the bromophenyl ring and the C5-NH₂ protons.NOE correlations would be expected between the ortho-protons of the bromophenyl ring and the C3-H proton.The presence or absence of specific through-space NOE correlations provides definitive proof of the substitution pattern.

Caption: Comparison of N1 and N2 isomers.

Conclusion

The structural validation of this compound is achieved through a multi-pronged analytical approach. Mass spectrometry unequivocally confirms the presence of a single bromine atom and the overall molecular weight. FT-IR spectroscopy identifies the key functional groups, namely the primary amine and the ester carbonyl. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular skeleton, allowing for the precise placement of substituents. Comparison with potential isomers, particularly through advanced techniques like NOE NMR, offers a self-validating system that confirms the N1-substitution pattern. This comprehensive spectral analysis provides the high level of confidence required for the use of this compound in further research and development.

References

  • Infrared Spectroscopy. (n.d.). Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. Retrieved from [Link]

  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Clark, J. (n.d.). The M+2 peak in mass spectra. Chemguide. Retrieved from [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • GCMS Section 6.5. (n.d.). Whitman College. Retrieved from [Link]

  • Isotopic Abundance in Mass Spectrometry. (2017, December 31). YouTube. Retrieved from [Link]

  • IR handout.pdf. (n.d.). Retrieved from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Claramunt, R. M., Elguero, J., & Limbach, H. H. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Magnetic Resonance in Chemistry, 38(10), 897-904. Retrieved from [Link]

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. (n.d.). SpectraBase. Retrieved from [Link]

  • Williams, D. H., & Fleming, I. (1966). Proton Magnetic Resonance Studies of Pyrazoles. The Journal of Organic Chemistry, 31(1), 262-265.
  • IR Absorption Table. (n.d.). Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2025, February 12). Open Research Library. Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2016). The Royal Society of Chemistry. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. (2000). ResearchGate. Retrieved from [Link]

  • ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... (n.d.). ResearchGate. Retrieved from [Link]

  • IR Chart. (n.d.). Retrieved from [Link]

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl₃. (n.d.). ResearchGate. Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass fragmentation pattern of a representative compound 11.Br₂. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). National Center for Biotechnology Information. Retrieved from [Link]

  • Ethyl 5-amino-1-methylpyrazole-4-carboxylate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). Retrieved from [Link]

  • Fragmentation patterns in mass spectra. (n.d.). Chemguide. Retrieved from [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl 5-amino-1-(2-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate. (2024, April 10). ChemBK. Retrieved from [Link]

Sources

biological activity comparison of ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological profile. This guide delves into the comparative biological activities of the positional isomers of ethyl 5-amino-1-(bromophenyl)-1H-pyrazole-4-carboxylate. While a direct head-to-head experimental comparison of the ortho-, meta-, and para-bromophenyl isomers is not extensively documented in publicly available literature, this guide synthesizes data from structurally related compounds to provide a scientifically grounded perspective on their potential therapeutic applications, focusing on anticancer and antimicrobial activities.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects[1]. The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological efficacy.

The core structure in focus is ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, a versatile intermediate in organic synthesis[2]. The introduction of a bromine atom onto the phenyl ring is a common strategy in drug design to modulate lipophilicity, metabolic stability, and binding interactions with target proteins. The position of this halogen substituent—ortho (2-bromo), meta (3-bromo), or para (4-bromo)—can significantly influence the molecule's overall conformation and electronic properties, thereby impacting its biological activity.

Anticancer Activity: A Tale of Positional Importance

While direct comparative data for the three isomers of ethyl 5-amino-1-(bromophenyl)-1H-pyrazole-4-carboxylate is scarce, studies on analogous compounds provide valuable insights into the potential structure-activity relationships (SAR).

One study highlights the potent anticancer activity of a pyrazole derivative bearing a 4-bromophenyl (para) group. This compound demonstrated significant cytotoxicity against various human cancer cell lines, with IC50 values of 8.0 µM against A549 (lung carcinoma), 9.8 µM against HeLa (cervical cancer), and 5.8 µM against MCF-7 (breast cancer)[3]. This suggests that the para substitution may be favorable for anticancer activity in this class of compounds. The commercial availability of ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate further underscores its relevance in research and development[4][5].

Conversely, research on fused pyrazole derivatives utilized a starting material with a 2-bromophenyl (ortho) substituent, specifically 6-amino-4-(2-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. This precursor itself, along with its derivatives, exhibited potent anticancer activity against the HEPG2 human cancer cell line, with some compounds showing IC50 values in the sub-micromolar range (0.31 to 0.71 μM)[6]. This indicates that the ortho-bromophenyl moiety can also contribute to significant cytotoxic effects.

The influence of the meta-bromo substitution is less clear from the available literature on this specific scaffold. However, in broader studies of substituted pyrazoles, the electronic and steric effects of substituents at the meta position can lead to unique interactions with biological targets, sometimes resulting in a different spectrum of activity or selectivity compared to the ortho and para isomers.

Table 1: Anticancer Activity of Representative Bromophenyl Pyrazole Derivatives

Compound/DerivativeBromine PositionCancer Cell LineIC50 (µM)Reference
Pyrazole derivative of THC with 4-bromophenyl groupparaA549 (Lung)8.0[3]
HeLa (Cervical)9.8[3]
MCF-7 (Breast)5.8[3]
6-amino-4-(2-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its fused derivatives (range)orthoHEPG2 (Liver)0.31 - 0.71[6]

Antimicrobial Potential: An Emerging Area of Investigation

The antimicrobial properties of pyrazole derivatives are well-documented, with many compounds exhibiting activity against a range of bacteria and fungi[2][7]. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocols: A Guide to Biological Evaluation

To facilitate further research and direct comparison of these isomers, the following are standard experimental protocols for assessing anticancer and antimicrobial activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with varying concentrations of pyrazole isomers seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze end End: Determine Cytotoxicity analyze->end

Caption: Workflow of the MTT assay for determining the cytotoxic effects of pyrazole isomers.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination (Broth Microdilution):

MIC_Workflow start Start: Prepare microbial inoculum prepare_dilutions Prepare serial dilutions of pyrazole isomers start->prepare_dilutions inoculate Inoculate 96-well plates with microbial suspension and test compounds prepare_dilutions->inoculate incubate Incubate at optimal temperature for 18-24 hours inoculate->incubate observe Visually inspect for turbidity incubate->observe determine_mic Identify the lowest concentration with no visible growth (MIC) observe->determine_mic end End: Determine Antimicrobial Potency determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazole isomers.

Structure-Activity Relationship (SAR): A Predictive Framework

The biological activity of the bromophenyl pyrazole isomers is governed by a complex interplay of steric and electronic effects.

Conceptual SAR Framework:

SAR_Framework Core Ethyl 5-amino-1-(bromophenyl) -1H-pyrazole-4-carboxylate Ortho Ortho-isomer (2-bromophenyl) Core->Ortho Positional Variation Meta Meta-isomer (3-bromophenyl) Core->Meta Positional Variation Para Para-isomer (4-bromophenyl) Core->Para Positional Variation Steric Steric Hindrance Ortho->Steric influences Electronic Electronic Effects (Inductive/Resonance) Meta->Electronic influences Para->Electronic influences Activity Biological Activity (Anticancer, Antimicrobial) Steric->Activity modulates Electronic->Activity modulates

Caption: Factors influencing the biological activity of bromophenyl pyrazole isomers.

  • Ortho-isomer (2-bromophenyl): The bromine atom in the ortho position can exert a significant steric hindrance, potentially forcing the phenyl ring to adopt a non-planar conformation relative to the pyrazole ring. This can affect how the molecule fits into the binding pocket of a target protein. Electronically, the ortho-bromo group acts as an electron-withdrawing group through induction.

  • Meta-isomer (3-bromophenyl): The meta position generally has a more pronounced electronic effect and less steric hindrance compared to the ortho position. The bromine atom's electron-withdrawing nature can influence the overall electron density of the molecule, which is crucial for various non-covalent interactions with biological targets.

  • Para-isomer (4-bromophenyl): The para position is sterically the least hindered, allowing for potentially deeper penetration into a binding pocket. The electronic effects of the bromine atom can still influence the molecule's properties and interactions. The potent activity observed in some para-bromophenyl pyrazole derivatives suggests this position may be optimal for certain biological targets[3].

Conclusion and Future Directions

The existing body of research strongly suggests that ethyl 5-amino-1-(bromophenyl)-1H-pyrazole-4-carboxylate and its isomers are promising scaffolds for the development of novel therapeutic agents, particularly in the realm of oncology. While data points to potent anticancer activity for both ortho- and para-bromophenyl substituted pyrazole derivatives, a definitive comparative analysis awaits a systematic study that evaluates all three positional isomers under identical experimental conditions.

Future research should focus on the synthesis and parallel biological screening of the ortho-, meta-, and para-bromophenyl isomers to elucidate a clear structure-activity relationship. Such studies would not only provide a direct comparison of their efficacy but also offer valuable insights for the rational design of next-generation pyrazole-based therapeutics with enhanced potency and selectivity.

References

A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate Derivatives: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrazoles and the Imperative of Structural Precision

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of a wide array of FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][2][3] These five-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][3][4] The specific derivative class, ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates, serves as a versatile scaffold in drug discovery. The substituent on the 1-phenyl ring, in this case, a bromine atom at the ortho-position, can significantly influence the molecule's conformation, intermolecular interactions, and, consequently, its binding affinity to biological targets.

Understanding the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles, is not merely an academic exercise; it is fundamental to structure-activity relationship (SAR) studies and rational drug design.[5] This guide provides an in-depth exploration of single-crystal X-ray diffraction (SCXRD) as the definitive method for elucidating the solid-state structure of these pyrazole derivatives. It will detail the causality behind experimental choices, present a self-validating protocol, and objectively compare the technique against viable alternatives, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is an analytical technique that provides unparalleled, unambiguous insight into the atomic and molecular structure of a crystalline material.[6][7] The technique relies on the principle that when a focused beam of X-rays strikes a highly ordered crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern.[6][8] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the precise atomic positions can be determined.[8] For complex organic molecules like our target pyrazole derivatives, SCXRD is the most powerful tool for determining absolute stereochemistry and observing subtle intermolecular interactions that govern crystal packing.[9][10]

Experimental Workflow: A Self-Validating System

The path from a synthesized powder to a refined crystal structure is a multi-step process where each stage contains critical quality control checkpoints. This workflow ensures the final structural model is a trustworthy representation of the molecule.

SCXRD Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_refinement Structure Solution & Refinement Synthesis Synthesis of Pyrazole Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Check Purity Confirmation (NMR, LC-MS) Purification->Purity_Check Solvent_Screen Solvent System Screening Purity_Check->Solvent_Screen Proceed if >98% pure Crystal_Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screen->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Mount suitable crystal Data_Reduction Data Integration & Reduction Data_Collection->Data_Reduction QC_Data Data Quality Check (Rint, Completeness) Data_Reduction->QC_Data Structure_Solution Structure Solution (e.g., Direct Methods) QC_Data->Structure_Solution Proceed with high-quality data Refinement Structure Refinement Structure_Solution->Refinement Validation Validation (checkCIF) (R1, wR2, GooF) Refinement->Validation Final_Structure Final Validated Structure (CIF) Validation->Final_Structure Deposit to CSD

Caption: A comprehensive workflow for single-crystal X-ray diffraction.

Detailed Protocol: Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate

This protocol is a robust, field-proven methodology adapted for the target molecule class.

Part 1: Synthesis and Purification

  • Synthesis: The title compound is typically synthesized via a cyclocondensation reaction. A common route involves reacting (E)-ethyl 2-cyano-3-ethoxyacrylate with 2-bromophenylhydrazine.[3][11] This reaction is often carried out in a solvent like ethanol under reflux for several hours.

  • Purification: The crude product must be purified to >98% purity, as impurities can severely inhibit crystallization. Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a standard and effective method.

  • Purity Confirmation (QC Gate 1): Purity is confirmed using ¹H NMR, ¹³C NMR, and LC-MS. The absence of significant impurity signals is crucial before proceeding.

Part 2: Crystallization

The growth of a high-quality single crystal is often the most challenging step and is considered an art form by many chemists.[12] A suitable crystal should be 0.1-0.3 mm in size, well-formed, and free of defects.[6]

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of common solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene).[12][13] An ideal solvent system is one in which the compound is moderately soluble; it should not be too soluble, as this prevents precipitation.[12]

  • Crystal Growth Method - Slow Evaporation (Recommended Start):

    • Dissolve ~10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial.

    • Cover the vial with a cap, pierced with a needle to allow for very slow evaporation of the solvent.

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

  • Alternative Method - Vapor Diffusion:

    • Dissolve the compound in a small amount of a less volatile, good solvent (e.g., dichloromethane).

    • Place this vial inside a larger, sealed jar containing a more volatile, poor solvent (the "anti-solvent," e.g., hexanes).

    • Over time, the anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting slow crystal growth.[12][13] This is often the best method when only milligram quantities are available.[12]

  • Crystal Selection (QC Gate 2): Examine the resulting crystals under a microscope. Select a transparent, well-defined crystal. Mount it on a cryo-loop or glass fiber for transfer to the diffractometer.[14]

Part 3: Data Collection and Refinement

Modern diffractometers, such as those from Bruker or Rigaku, automate much of the data collection process.[5][7]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A modern instrument with a CCD or CMOS detector will then rotate the crystal in the X-ray beam, collecting thousands of diffraction spots at different orientations.[8]

  • Data Processing (QC Gate 3): The collected images are processed to integrate the intensities of each reflection and apply corrections. Key quality indicators are calculated:

    • R_int (or R_merge): A measure of the agreement between symmetry-equivalent reflections. A good value is typically < 0.05.

    • Completeness: The percentage of all possible reflections that were measured. This should be > 99%.

  • Structure Solution and Refinement:

    • Specialized software (e.g., SHELXS, Olex2) is used to solve the "phase problem" and generate an initial electron density map.[11]

    • An atomic model is built into this map and refined against the experimental data using a least-squares algorithm.[15]

  • Validation (Final QC Gate): The final model is validated using established metrics. The International Union of Crystallography (IUCr) promotes standards for data reporting, often facilitated by a checkCIF report.[16][17][18]

    • R1: The residual factor, indicating the agreement between observed and calculated structure factor amplitudes. A value < 0.05 is considered good for small molecules.

    • wR2: A weighted residual factor based on F².

    • Goodness of Fit (GooF): Should be close to 1.0, indicating a good model fit to the data.

Upon successful validation, the data is prepared as a Crystallographic Information File (CIF) and should be deposited in a public repository like the Cambridge Structural Database (CSD) to ensure data integrity and accessibility.[19][20]

Comparative Analysis: Choosing the Right Tool for the Question

While SCXRD provides the definitive solid-state structure, it is not the only tool available. The choice of technique should be guided by the specific scientific question being asked.

Technique Comparison scxrd SCXRD (X-ray Crystallography) Provides unambiguous 3D structure in solid state Determines absolute configuration Reveals crystal packing & intermolecular forces Requires high-quality single crystals Static picture, no dynamic information Can be time-consuming nmr NMR Spectroscopy Provides structure in solution Gives information on dynamics & conformation Does not require crystals Structure determination can be ambiguous Difficult for determining absolute configuration Through-space correlations (NOE) can be weak scxrd->nmr Complements with solution-state data comp Computational Modeling (DFT) Predicts low-energy conformations Complements experimental data No sample required Model accuracy depends on theory level Does not prove the actual structure Can be computationally expensive scxrd->comp Validates predicted solid-state geometry nmr->comp Compares solution vs. gas-phase models

Caption: Comparison of structural elucidation techniques.

Performance Comparison Table
FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Computational Modeling (DFT)
Primary Output Unambiguous 3D atomic coordinates in the solid state.[6][7]Connectivity and conformational information in solution.[21][22]Predicted low-energy 3D structures and electronic properties.[15]
State of Matter Solid (crystalline)SolutionIn silico (gas phase or solvated)
Key Strengths - Definitive bond lengths/angles- Absolute configuration- Visualizes intermolecular forces- Reflects physiologically relevant state- Provides dynamic information- No crystallization needed[21][23]- Can rationalize experimental findings- Predicts properties of unknown compounds- No physical sample needed
Key Limitations - Crystal growth is a major bottleneck[9][10]- Provides a static, time-averaged structure- Insoluble compounds are challenging- Ambiguity in complex structures- Relative, not absolute, stereochemistry (typically)- Limited for insoluble compounds[24]- Not experimental proof- Accuracy is method-dependent- Can be computationally intensive
Best For... Determining the exact, solid-state conformation and packing of a final compound.Assessing conformational flexibility and structure in a solution environment, mimicking biological systems.Predicting stable conformations and complementing experimental data.
Synergistic Application

For a comprehensive understanding of a molecule like this compound, these techniques are best used in a complementary fashion.[21][23]

  • SCXRD + NMR: Comparing the crystal structure with solution-state NMR data (specifically from 2D NOESY experiments) can reveal whether the solid-state conformation is maintained in solution. Significant differences can indicate high conformational flexibility, which is critical for understanding how a drug might adapt to a receptor binding pocket.

  • SCXRD + DFT: A crystal structure provides an excellent benchmark for validating computational methods. If a DFT calculation can accurately reproduce the experimental geometry, the same method can then be used with more confidence to predict the properties of related, yet-to-be-synthesized derivatives.

Conclusion

For the unambiguous structural determination of this compound derivatives, single-crystal X-ray diffraction remains the gold standard. It provides a high-resolution, definitive snapshot of the molecule's three-dimensional architecture and intermolecular interactions, which is invaluable for drug development. The primary challenge lies not in the diffraction experiment itself, but in the prerequisite of obtaining a high-quality single crystal.[9][10] While techniques like NMR spectroscopy are essential for understanding a molecule's behavior in the more biologically relevant solution state, they do not provide the same level of structural certainty as X-ray crystallography.[23][24] A truly robust structural analysis program will leverage the strengths of each technique, using SCXRD to establish the definitive solid-state structure and NMR and computational methods to explore the molecule's dynamic conformational landscape.

References

  • Title: Advanced crystallisation methods for small organic molecules Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Getting crystals your crystallographer will treasure: a beginner's guide Source: PMC - NIH URL: [Link]

  • Title: Crystallographic Information Framework Source: International Union of Crystallography (IUCr) URL: [Link]

  • Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: AZoM.com URL: [Link]

  • Title: Advanced crystallisation methods for small organic molecules Source: ePrints Soton - University of Southampton URL: [Link]

  • Title: Single Crystal X-ray Diffraction Source: University of York, Department of Chemistry URL: [Link]

  • Title: Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL: [Link]

  • Title: X-ray crystallography Source: Wikipedia URL: [Link]

  • Title: Comparing Analytical Techniques for Structural Biology Source: NanoImaging Services URL: [Link]

  • Title: Why is crystallography still used in some cases for small molecule structure determination? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Crystallization techniques for small molecules compounds: a review Source: ResearchGate URL: [Link]

  • Title: X-Ray Crystallography Laboratory Department of Chemistry Michigan State University Source: Michigan State University URL: [Link]

  • Title: Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate Source: PMC - NIH URL: [Link]

  • Title: Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM Source: Peak Proteins URL: [Link]

  • Title: Single Crystal X-ray Diffractometers Source: Bruker URL: [Link]

  • Title: X-Ray Crystallography vs. NMR Spectroscopy Source: News-Medical.Net URL: [Link]

  • Title: Synthesis of Some New Pyrazoles Source: DergiPark URL: [Link]

  • Title: submission instructions (Data Reports) Source: International Union of Crystallography (IUCr) URL: [Link]

  • Title: Publication standards for crystal structures Source: International Union of Crystallography (IUCr) URL: [Link]

  • Title: International Union of Crystallography Source: International Union of Crystallography (IUCr) URL: [Link]

  • Title: The interoperability of crystallographic data and databases Source: PMC - NIH URL: [Link]

  • Title: 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid Source: PMC - NIH URL: [Link]

  • Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Journal of the Turkish Chemical Society, Section A: Chemistry URL: [Link]

  • Title: Cambridge Structural Database Source: Wikipedia URL: [Link]

  • Title: Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives Source: PMC - NIH URL: [Link]

  • Title: Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate Source: ResearchGate URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]

  • Title: About the Cambridge Structural Database (CSD) Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate: A Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate is a highly functionalized pyrazole derivative of significant interest to the pharmaceutical and agrochemical industries. The pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, while the strategic placement of the amino, carboxylate, and bromophenyl groups offers multiple points for further chemical modification and diversity-oriented synthesis.[1] The development of efficient, scalable, and cost-effective synthetic routes to this and related compounds is therefore a critical endeavor for researchers in drug discovery and process development.

This guide provides an in-depth comparison between the conventional, multi-step synthesis and a novel, more efficient one-pot synthetic pathway for the preparation of this compound. We will delve into the mechanistic rationale behind each approach, provide detailed, field-tested experimental protocols, and present a clear comparison of their respective efficiencies based on experimental data and established literature precedents.

Conventional Two-Step Synthetic Pathway

The traditional approach to synthesizing N-aryl pyrazoles of this type is a two-step process. This involves the initial preparation of the required arylhydrazine, followed by its condensation with a suitable three-carbon electrophilic partner to construct the pyrazole ring.

Causality Behind Experimental Choices

This stepwise approach offers a high degree of control. By isolating the (2-bromophenyl)hydrazine intermediate, it can be purified to a high degree, which can be beneficial for the subsequent cyclization reaction by preventing side reactions from impurities carried over from the initial diazotization and reduction steps. The choice of ethanol as a solvent for the cyclization is standard, as it readily dissolves both reactants and facilitates the reaction upon heating, with the product often precipitating upon cooling, simplifying initial purification.[2]

Pathway 1: Conventional Two-Step Synthesis

Conventional Two-Step Synthesis cluster_0 Step 1: Synthesis of (2-Bromophenyl)hydrazine cluster_1 Step 2: Pyrazole Ring Formation 2-Bromoaniline 2-Bromoaniline Diazotization 1. NaNO2, HCl 2. SnCl2 or Na2S2O5 2-Bromoaniline->Diazotization Diazotization & Reduction (2-Bromophenyl)hydrazine (2-Bromophenyl)hydrazine Diazotization->(2-Bromophenyl)hydrazine Cyclocondensation Condensation & Cyclization (2-Bromophenyl)hydrazine->Cyclocondensation EMCA Ethyl (ethoxymethylene)cyanoacetate EMCA->Cyclocondensation Target_Molecule Ethyl 5-amino-1-(2-bromophenyl)- 1H-pyrazole-4-carboxylate One-Pot Synthesis Reactants (2-Bromophenyl)hydrazine + Ethyl Cyanoacetate + Triethyl Orthoformate One_Pot_Reaction One-Pot Reaction (e.g., in Ethanol/Acetic Acid) Reactants->One_Pot_Reaction Condensation Cascade Target_Molecule Ethyl 5-amino-1-(2-bromophenyl)- 1H-pyrazole-4-carboxylate One_Pot_Reaction->Target_Molecule Formation & Cyclization

References

comparative study of different catalysts for the synthesis of ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate is a crucial heterocyclic building block in the synthesis of a variety of pharmaceutical compounds. Its structural motif is a key component in molecules exhibiting a range of biological activities, making its efficient and selective synthesis a topic of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of different catalytic strategies for the synthesis of this important pyrazole derivative, offering insights into the underlying reaction mechanisms and providing experimental data to inform catalyst selection.

The primary synthetic route to this class of compounds involves the cyclocondensation reaction between (2-bromophenyl)hydrazine and ethyl 2-cyano-3-ethoxyacrylate. While this reaction can proceed without a catalyst, the choice of catalyst can significantly impact reaction rates, yields, and overall process efficiency. This guide will explore uncatalyzed, acid-catalyzed, and base-catalyzed approaches, presenting a comparative overview to aid researchers in optimizing their synthetic strategies.

General Reaction Scheme and Mechanism

The fundamental transformation involves the reaction of a hydrazine with a β-alkoxy-α,β-unsaturated nitrile. The generally accepted mechanism proceeds through a series of steps:

  • Michael Addition: The more nucleophilic nitrogen of the hydrazine attacks the β-carbon of the electron-deficient alkene.

  • Elimination: The ethoxy group is eliminated, leading to the formation of a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazone attacks the nitrile carbon.

  • Tautomerization: The resulting imine tautomerizes to the more stable aromatic 5-aminopyrazole.

The role of a catalyst in this sequence is to facilitate one or more of these steps, thereby accelerating the overall reaction rate and potentially improving the yield and purity of the final product.

Comparative Analysis of Catalytic Systems

While a direct head-to-head comparative study for the synthesis of this compound using a variety of catalysts under identical conditions is not extensively documented in the literature, we can draw valuable insights from the synthesis of structurally similar 1-aryl-5-aminopyrazole-4-carboxylates. The following table summarizes typical conditions and outcomes for different catalytic approaches.

Catalyst SystemTypical CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Uncatalyzed NoneEthanolReflux16 - 2435 - 65Simple procedure, but can be slow with lower yields.[1]
Acid-Catalyzed Acetic AcidAcetic Acid/Water10016Moderate to GoodAcetic acid can act as both a catalyst and solvent, promoting the reaction.
Base-Catalyzed TriethylamineEthanolReflux4 - 8Moderate to GoodThe base can facilitate the initial Michael addition and subsequent cyclization steps.

In-Depth Discussion of Catalytic Approaches

Uncatalyzed Synthesis

The uncatalyzed synthesis of ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates is a straightforward method that relies on the inherent reactivity of the starting materials.[1] Typically, the reaction is carried out by refluxing the arylhydrazine and ethyl (ethoxymethylene)cyanoacetate in a protic solvent like ethanol. While this method is simple to execute and avoids the need for additional reagents, it often suffers from longer reaction times and may result in lower yields compared to catalyzed approaches. The prolonged heating can also lead to the formation of impurities, necessitating more rigorous purification.

Acid-Catalyzed Synthesis

The use of an acid catalyst, such as acetic acid, can significantly enhance the rate of pyrazole formation. The acid protonates the ethoxy group of ethyl (ethoxymethylene)cyanoacetate, making it a better leaving group and thus facilitating the initial Michael addition-elimination sequence. Furthermore, the acidic medium can promote the intramolecular cyclization and subsequent tautomerization to the aromatic pyrazole. A common procedure involves heating the reactants in a mixture of acetic acid and water. This method often leads to cleaner reactions and improved yields compared to the uncatalyzed process.

Base-Catalyzed Synthesis

Base catalysis, often employing a tertiary amine like triethylamine, offers another effective strategy for the synthesis of 5-aminopyrazoles. The base can deprotonate the hydrazine, increasing its nucleophilicity and thereby accelerating the initial Michael addition. The basic conditions also favor the intramolecular cyclization step. These reactions are typically performed in a refluxing alcoholic solvent and can often be completed in a shorter timeframe than both uncatalyzed and acid-catalyzed methods.

Experimental Protocols

General Uncatalyzed Procedure for Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate
  • To a solution of the appropriate arylhydrazine (1.0 eq.) in absolute ethanol, add ethyl (ethoxymethylene)cyanoacetate (1.0 eq.).

  • Heat the reaction mixture at reflux for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate.

Representative Acid-Catalyzed Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate

This protocol for a similar compound illustrates the use of acetic acid as a catalyst.

  • Dissolve 2-hydrazinopyridine (1.0 eq.) and ethyl (ethoxymethylene)cyanoacetate (1.76 eq.) in a mixture of acetic acid and water.

  • Heat the solution on a steam bath for approximately 16 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product to obtain ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate.

Visualization of the Synthetic Workflow

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product 2_bromophenyl_hydrazine 2-Bromophenyl)-hydrazine uncatalyzed Uncatalyzed (Ethanol, Reflux) 2_bromophenyl_hydrazine->uncatalyzed acid_catalyzed Acid-Catalyzed (Acetic Acid, Heat) 2_bromophenyl_hydrazine->acid_catalyzed base_catalyzed Base-Catalyzed (Triethylamine, Reflux) 2_bromophenyl_hydrazine->base_catalyzed ethyl_cyanoacetate Ethyl (ethoxymethylene)- cyanoacetate ethyl_cyanoacetate->uncatalyzed ethyl_cyanoacetate->acid_catalyzed ethyl_cyanoacetate->base_catalyzed target_molecule Ethyl 5-amino-1-(2-bromophenyl)- 1H-pyrazole-4-carboxylate uncatalyzed->target_molecule Yield: 35-65% acid_catalyzed->target_molecule Yield: Moderate to Good base_catalyzed->target_molecule Yield: Moderate to Good

Caption: General workflow for the synthesis of the target pyrazole, comparing different catalytic approaches.

Conclusion

The synthesis of this compound can be achieved through uncatalyzed, acid-catalyzed, or base-catalyzed methods. The choice of the optimal method depends on the desired balance of reaction time, yield, and operational simplicity.

  • Uncatalyzed reactions are simple but may require longer reaction times and result in lower yields.[1]

  • Acid-catalyzed reactions , using reagents like acetic acid, can improve yields and reaction rates.

  • Base-catalyzed reactions , with catalysts such as triethylamine, often provide a good combination of reasonable reaction times and yields.

For researchers aiming for higher efficiency and throughput, exploring either acid or base catalysis is recommended. Further optimization of catalyst loading, temperature, and reaction time for the specific (2-bromophenyl)hydrazine substrate would be beneficial to maximize the yield and purity of the final product. This guide provides a foundational understanding to aid in the rational selection of a catalytic system for this important synthetic transformation.

References

evaluating the in vitro efficacy of compounds derived from ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating the In Vitro Anticancer Efficacy of Novel Pyrazole Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties make it a "privileged scaffold," capable of forming a wide range of interactions with biological targets.[1] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects.[2][3] Numerous FDA-approved drugs, such as the tyrosine kinase inhibitor Crizotinib, feature a pyrazole core, highlighting its clinical significance in oncology.[1]

This guide focuses on a specific chemical starting point: ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate . By modifying this core structure, medicinal chemists can generate a library of novel compounds with potentially enhanced potency and selectivity against cancer cells. Our objective is to provide a comprehensive framework for the in vitro evaluation of these derivatives, comparing their efficacy against established cancer cell lines and a standard-of-care chemotherapeutic agent. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for data interpretation, thereby offering a robust, self-validating system for preclinical drug discovery.

Experimental Design: A Strategy for Comparative Efficacy

To rigorously evaluate our novel pyrazole derivatives, a multi-faceted approach is essential. We will assess not only the direct cytotoxic effects of the compounds but also begin to probe their potential mechanism of action. This guide will use a hypothetical library of three derivative compounds (PZ-D1, PZ-D2, PZ-D3) derived from our starting material and compare their performance against Doxorubicin, a widely used chemotherapeutic drug, across two distinct human cancer cell lines:

  • HeLa (Cervical Cancer): A robust and widely characterized epithelial cell line.

  • MCF-7 (Breast Cancer): An estrogen-receptor-positive breast cancer cell line, representing a different tumor type.

The overall experimental workflow is designed to move from broad screening to more specific mechanistic insights.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_analysis Phase 3: Data Analysis cluster_mechanism Phase 4: Mechanistic Insight Compound Compound Synthesis (PZ-D1, PZ-D2, PZ-D3) MTT Cytotoxicity Screening (MTT Assay) Compound->MTT Cells Cell Line Culture (HeLa, MCF-7) Cells->MTT IC50 IC50 Value Determination MTT->IC50 Absorbance Data Apoptosis Apoptosis Confirmation (Caspase-3 Activity Assay) IC50->Apoptosis Select Most Potent Compound Final Final Report & Comparison Apoptosis->Final Mechanistic Hypothesis G PZ_D2 PZ-D2 Treatment Mito Mitochondrial Stress (Intrinsic Pathway) PZ_D2->Mito Induces Casp9 Initiator Caspase-9 (Inactive) Mito->Casp9 Activates Casp9_A Caspase-9 (Active) Casp9->Casp9_A Activates Casp3 Executioner Caspase-3 (Inactive) Casp9_A->Casp3 Cleaves & Activates Casp3_A Caspase-3 (Active) Casp3->Casp3_A Substrate Cellular Substrates (e.g., PARP) Casp3_A->Substrate Cleaves Apoptosis Apoptosis Substrate->Apoptosis

References

A Senior Application Scientist's Guide to the Physicochemical Properties of Halogenated Aminopyrazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Aminopyrazole Ester Drug Candidates

For researchers, scientists, and drug development professionals, the aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents.[1] The introduction of halogen atoms (F, Cl, Br, I) onto this scaffold is a key strategy for modulating a molecule's physicochemical properties to enhance its drug-like characteristics. Halogenation can influence everything from metabolic stability and membrane permeability to target binding affinity.[2] This guide provides an in-depth comparison of the critical physicochemical properties of halogenated aminopyrazole esters, supported by experimental data and protocols, to inform rational drug design.

Historically, halogens were often seen simply as tools to increase lipophilicity.[3] However, it is now understood that heavier halogens (Cl, Br, I) can act as Lewis acids and form specific, directional interactions known as halogen bonds (XBs).[3][4] This interaction, analogous to the well-known hydrogen bond, occurs between a positively charged region on the halogen (the "σ-hole") and a Lewis base, such as a backbone carbonyl oxygen in a protein binding pocket.[3][4] This capability adds a powerful tool for optimizing ligand-receptor interactions beyond simple steric and hydrophobic effects.[5]

This guide will dissect the influence of halogenation on four key physicochemical parameters: Lipophilicity (LogP/LogD) , Acidity/Basicity (pKa) , Aqueous Solubility , and Metabolic Stability . Each section will detail the underlying principles, provide a validated experimental protocol for measurement, and present comparative data to illustrate the structure-property relationships.

Lipophilicity (LogP/LogD): Tailoring Membrane Permeability

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

Causality Behind Halogenation's Influence: The addition of a halogen atom generally increases a molecule's lipophilicity. This is due to the larger size and greater polarizability of halogens compared to hydrogen, which enhances favorable van der Waals interactions in nonpolar environments. The effect scales with the size of the halogen: I > Br > Cl > F. This allows for fine-tuning of a molecule's ability to cross cellular membranes.[2]

Comparative Lipophilicity Data

The following table summarizes experimentally determined LogP values for a model aminopyrazole ester with different halogen substitutions.

Compound IDHalogen (X) at C5-PositionLogP (Experimental)
AP-HH (unsubstituted)1.85
AP-FF2.10
AP-ClCl2.55
AP-BrBr2.70
AP-II2.95

Data is hypothetical and for illustrative purposes, reflecting established trends.

Experimental Protocol: LogP Determination by Reverse-Phase HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a high-throughput and reliable method for estimating LogP values. It correlates the retention time of a compound on a hydrophobic stationary phase (like C18) with its lipophilicity.[6][7]

Protocol Steps:

  • Preparation of Standards: A series of compounds with known LogP values (e.g., uracil, toluene, naphthalene) are prepared as stock solutions in acetonitrile.

  • Mobile Phase Preparation: A buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol) are prepared.

  • Calibration Curve Generation: The standards are injected onto the HPLC system under isocratic conditions (a fixed ratio of aqueous to organic phase). The logarithm of the retention time (log k') is plotted against the known LogP values to generate a linear calibration curve.

  • Sample Analysis: The halogenated aminopyrazole ester sample is dissolved in the mobile phase and injected under the same conditions.

  • LogP Calculation: The retention time of the test compound is measured, and its LogP is calculated using the equation of the line from the calibration curve.

This protocol is self-validating through the use of a robust calibration curve with a high correlation coefficient (R² > 0.98).

Workflow for LogP Determination by RP-HPLC

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Prepare Mobile Phase (Buffered Aqueous/Organic) D Equilibrate RP-HPLC System (C18 Column) A->D B Prepare LogP Standards (e.g., Uracil, Toluene) E Inject Standards & Measure Retention Times (k') B->E C Prepare Aminopyrazole Sample Solution G Inject Aminopyrazole Sample & Measure Retention Time C->G D->E F Generate Calibration Curve (LogP vs. log k') E->F H Calculate LogP of Sample from Calibration Curve F->H G->H

Caption: Workflow for experimental LogP determination using RP-HPLC.

Acidity/Basicity (pKa): Modulating Ionization at Physiological pH

The pKa value dictates the ionization state of a molecule at a given pH. For aminopyrazoles, the basicity of the amino group is a key parameter affecting solubility, receptor binding (via ionic interactions), and cell permeability, as the charged form is generally more water-soluble but less membrane-permeable.

Causality Behind Halogenation's Influence: Halogens are electron-withdrawing groups due to their high electronegativity (the inductive effect). Placing a halogen on or near the pyrazole ring withdraws electron density from the amino group, making its lone pair of electrons less available to accept a proton. This results in a decrease in the basicity of the amine, which is reflected as a lower pKa value for its conjugate acid. The strength of this effect correlates with the electronegativity of the halogen: F > Cl > Br > I.

Comparative pKa Data

The table below shows the effect of different halogens on the pKa of the primary amino group in a model aminopyrazole ester.

Compound IDHalogen (X) at C3-PositionpKa (Conjugate Acid)
AP-HH (unsubstituted)5.2
AP-FF4.1
AP-ClCl4.5
AP-BrBr4.6
AP-II4.7

Data is hypothetical and for illustrative purposes, reflecting established trends.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

For compounds with a chromophore that changes upon ionization, UV-Visible spectrophotometry is a highly accurate method for pKa determination.[8]

Protocol Steps:

  • Buffer Preparation: A series of buffers covering a wide pH range (e.g., from pH 2 to pH 10) are prepared.

  • Stock Solution: A concentrated stock solution of the aminopyrazole ester is prepared in a suitable solvent (e.g., methanol or DMSO).

  • Sample Preparation: A small, constant aliquot of the stock solution is added to each buffer solution, ensuring the final organic solvent concentration is low (<1%) to avoid pKa shifts.

  • UV-Vis Spectra Acquisition: The absorbance spectrum for each sample is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the ionized and neutral species show a significant difference is plotted against pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.

This method is self-validating as the collection of spectra should show a clear isosbestic point, indicating an equilibrium between two species.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is fundamental for a drug's absorption from the gastrointestinal tract and its ability to be formulated for intravenous administration. Halogenation can have complex effects on solubility.

Causality Behind Halogenation's Influence: The introduction of halogens typically increases the lipophilicity and molecular weight, both of which tend to decrease aqueous solubility. The larger the halogen, the more pronounced this effect. This is because the energy required to break the compound's crystal lattice and solvate the larger, more nonpolar molecule in water increases. However, the modulation of pKa can counteract this. A lower pKa may lead to a higher proportion of the ionized (and more soluble) form at a specific pH, potentially improving solubility under certain conditions.

Comparative Aqueous Solubility Data
Compound IDHalogen (X) at C5-PositionThermodynamic Solubility (μg/mL at pH 7.4)
AP-HH (unsubstituted)150
AP-FF110
AP-ClCl65
AP-BrBr40
AP-II20

Data is hypothetical and for illustrative purposes, reflecting established trends.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol Steps:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The resulting slurry is agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered (using a low-binding filter, e.g., 0.22 μm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

The protocol's trustworthiness is ensured by running the experiment long enough to confirm that the measured concentration does not change over time, indicating true equilibrium has been achieved.

Metabolic Stability: Enhancing Drug Half-Life

Metabolic stability, particularly resistance to oxidation by cytochrome P450 (CYP) enzymes, is crucial for ensuring a drug has a sufficient half-life to be effective.

Causality Behind Halogenation's Influence: Introducing halogens at metabolically vulnerable positions can block oxidative metabolism. The strong carbon-halogen bond, particularly the C-F bond, is resistant to cleavage. By replacing a hydrogen atom at a site of potential hydroxylation with a halogen, the metabolic liability of that position is removed, often leading to a longer in vivo half-life.[2]

Experimental Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are a rich source of CYP enzymes.

Protocol Steps:

  • Reagent Preparation: Human liver microsomes (HLM) and an NADPH-regenerating system (the cofactor for CYP enzymes) are prepared in a phosphate buffer.

  • Incubation: The test compound is added to the HLM solution and pre-warmed to 37°C. The metabolic reaction is initiated by adding the NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: After protein precipitation and centrifugation, the amount of remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).

Relationship Between Halogenation and Physicochemical Properties

G center Halogen Substitution on Aminopyrazole Ester logp Increases Lipophilicity (LogP) center->logp Size & Polarizability pka Decreases Basicity (Lowers pKa) center->pka Inductive Effect metab Increases Metabolic Stability center->metab Metabolic Blocking sol Decreases Aqueous Solubility logp->sol Inverse Relationship

Caption: Impact of halogen substitution on key physicochemical properties.

Conclusion

The halogenation of aminopyrazole esters is a versatile and powerful strategy in drug discovery. As demonstrated, the choice of halogen and its position on the scaffold provides a systematic way to modulate lipophilicity, ionization, solubility, and metabolic stability.

  • Fluorine is often used to block metabolism and can subtly lower pKa without a dramatic increase in lipophilicity.

  • Chlorine and Bromine offer a balance of increased lipophilicity for better membrane passage and the potential for forming stabilizing halogen bonds in the target binding site.[3]

  • Iodine provides the largest increase in lipophilicity and forms the strongest halogen bonds, but its size and potential for metabolic liabilities must be carefully considered.

By understanding these structure-property relationships and employing robust experimental methods for their characterization, drug development professionals can more effectively design and optimize halogenated aminopyrazole esters into successful clinical candidates.

References

Safety Operating Guide

A Researcher's Guide to Handling Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety and efficacy. The compound ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate is a valuable intermediate in medicinal chemistry and drug development, notable for its halogenated phenyl and pyrazole moieties.[1] This structure, while synthetically useful, necessitates a rigorous and well-understood handling protocol. This guide moves beyond a simple checklist to provide the causal reasoning behind each safety measure, ensuring a self-validating system of protection for you and your team.

Hazard Assessment: Understanding the Molecule's Profile

  • Pyrazole Core: Pyrazole derivatives can be irritating to the skin, eyes, and respiratory system.[2][3] An SDS for a similar compound, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, lists it as a cause of skin and serious eye irritation.[4]

  • 2-Bromophenyl Group: The presence of a halogen (bromine) on the phenyl ring is a significant consideration. Aromatic halogenated compounds can possess toxicological properties. Analogues like 2-Bromophenylhydrazine hydrochloride are classified as causing severe skin burns and eye damage, while (2-Bromophenyl)acetonitrile is listed as toxic if swallowed, inhaled, or in contact with skin.[5][6][7]

  • Physical Form: This compound is typically a solid powder.[1] This makes the primary routes of exposure inhalation of dust particles and dermal contact during weighing and transfer operations.

Based on this analysis, we must treat this compound as a substance that is, at a minimum, a skin, eye, and respiratory irritant, with the potential for more significant toxicity.

Engineering Controls: Your First and Most Critical Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. Your primary protection comes from robust engineering controls designed to minimize exposure.

  • Chemical Fume Hood: All manipulations of this compound, especially handling of the solid powder, must be conducted inside a properly functioning chemical fume hood.[8] This is non-negotiable. The hood contains airborne particles and vapors, preventing them from entering the laboratory environment and your breathing zone.

  • Safety Infrastructure: Ensure the immediate availability of a certified and unobstructed safety shower and eyewash station before beginning any work.[2] Familiarize yourself with their operation.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of PPE must be directly correlated to the identified risks. The following table outlines the minimum required PPE for handling this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Handling Stock Container/Visual Inspection Single pair of Nitrile GlovesANSI Z87.1-rated Safety GlassesFlame-Resistant Lab Coat (fully buttoned)Not required if container is sealed
Weighing/Transferring Solid Powder Double-gloved (Nitrile) or single pair of Neoprene/Butyl glovesChemical Splash Goggles (worn over safety glasses)Flame-Resistant Lab Coat (fully buttoned)Required if not in a fume hood (NIOSH-approved N95/P100 respirator)
Handling Solutions/Reaction Workup Double-gloved (Nitrile)Chemical Splash Goggles & Face ShieldFlame-Resistant Lab Coat (fully buttoned)Not required if handled in a fume hood
Detailed PPE Rationale:
  • Hand Protection: A single pair of standard nitrile gloves protects against incidental contact. However, for active handling of the solid or concentrated solutions, double-gloving is mandated.[9] This provides a critical buffer; should the outer glove be compromised, the inner glove maintains protection while you retreat, remove the damaged pair, and re-glove. Always inspect gloves for tears or punctures before use.[10]

  • Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and splashes.[11] When handling solutions, particularly during transfers or extractions where the risk of a splash is higher, a face shield must be worn in addition to goggles . A face shield alone is insufficient protection.[11]

  • Body Protection: A flame-resistant lab coat, fully buttoned with sleeves rolled down, protects your skin and personal clothing from contamination.[11]

  • Respiratory Protection: While all work should ideally be in a fume hood, if weighing must occur on an open bench (not recommended), a NIOSH-approved respirator is essential to prevent inhalation of fine particles.[2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol outlines the process of weighing the solid compound and preparing a solution.

  • Preparation:

    • Designate a specific area within the fume hood for the procedure.

    • Don all required PPE as outlined in the table above (double gloves, goggles, lab coat).

    • Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) inside the fume hood.

  • Weighing and Transfer:

    • Carefully open the stock container inside the fume hood. Avoid any action that could generate dust.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a tared balance.

    • Once the desired mass is obtained, carefully transfer the solid from the weigh boat into the reaction vessel or beaker.

    • Securely close the primary stock container.

  • Dissolution:

    • Slowly add the desired solvent to the vessel containing the solid.

    • If necessary, initiate gentle stirring to aid dissolution.

  • Cleanup and Doffing:

    • Wipe down the spatula and the work surface inside the fume hood with a solvent-dampened towel. Dispose of the towel as halogenated solid waste.

    • Remove PPE in the correct order to avoid cross-contamination: remove outer gloves, face shield, goggles, lab coat, and finally, inner gloves.

    • Wash hands thoroughly with soap and water.[9]

Disposal Plan: Managing Halogenated Waste Streams

Proper waste segregation is a critical component of laboratory safety and environmental responsibility. As a brominated compound, this chemical requires specific disposal procedures.

  • Waste Segregation is Mandatory: this compound is a halogenated organic compound .[12] It must be disposed of in a designated "Halogenated Organic Waste" container.[8][12]

  • Avoid Cross-Contamination: Never mix halogenated waste with non-halogenated waste streams.[13][14] This complicates the disposal process and significantly increases costs.

  • Solid Waste: All contaminated disposable materials, including gloves, weigh boats, and paper towels, must be placed in the designated solid halogenated waste container.

  • Liquid Waste: Unused solutions or waste from reaction workups must be collected in a compatible, clearly labeled "Halogenated Liquid Waste" container.[15] The container must be kept closed when not in use and stored in secondary containment.[13]

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag that clearly lists all chemical constituents and their approximate percentages.[13][14]

Visual Workflow: PPE Selection Protocol

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow start Begin Task Assessment task_type What is the task? start->task_type weighing Weighing/Handling Solid Powder task_type->weighing Solid Transfer solution Handling Dilute Solution task_type->solution Liquid Handling storage Moving Sealed Container task_type->storage Storage/Transport fume_hood_check Is work in a Chemical Fume Hood? weighing->fume_hood_check ppe_medium Required PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Flame-Resistant Lab Coat solution->ppe_medium High Splash Potential (Add Face Shield -> ppe_high) ppe_low Required PPE: - Single Nitrile Gloves - Safety Glasses - Lab Coat storage->ppe_low fume_hood_check->ppe_medium Yes respirator Add NIOSH-approved N95/P100 Respirator fume_hood_check->respirator No ppe_high Required PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Face Shield - Flame-Resistant Lab Coat respirator->ppe_medium

Caption: Decision workflow for selecting appropriate PPE.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Halogenated Solvents in Laboratories. Temple University Campus Operations.
  • Hazardous Waste Segregation. Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Organic Solvents Waste Management. Cornell University Environmental Health and Safety.
  • Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate. Cole-Parmer.
  • Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate. Chem-Impex.
  • 5-amino-1-(4-bromo-phenyl)-1h-pyrazole-4-carboxylic acid ethyl ester. Echemi.
  • 2-Bromophenyl isocyanate Safety Data Sheet. Synquest Labs.
  • Material Safety Data Sheet - Pyrazole, 98%. Cole-Parmer.
  • SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromophenylhydrazine hydrochloride. Fisher Scientific.
  • 2-Bromophenylhydrazine hydrochloride Safety Data Sheet. AK Scientific, Inc.
  • SAFETY DATA SHEET - (2-Bromophenyl)acetonitrile. Fisher Scientific.
  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
  • Personal Protective Equipment (PPE) for Pharmacy. Occupational Safety and Health Administration (OSHA).
  • MSDS of ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate. Capot Chemical.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.